molecular formula C9H6F2N2 B1403354 5,6-Difluoro-8-quinolinamine CAS No. 1242094-79-6

5,6-Difluoro-8-quinolinamine

Cat. No.: B1403354
CAS No.: 1242094-79-6
M. Wt: 180.15 g/mol
InChI Key: GZAZWWUSIDUIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-8-quinolinamine is a functionalized aminoquinoline derivative that serves as a valuable synthetic intermediate and potential pharmacophore in medicinal chemistry research. The 8-aminoquinoline scaffold is recognized as a privileged structure in drug discovery, known for its ability to confer a wide range of biological activities . This specific difluoro-substituted analog is of particular interest for designing novel ligands and probes. Compounds based on the 8-aminoquinoline structure have demonstrated significant potential in several research areas. They have been investigated as key components in the development of agents with antibacterial properties . Furthermore, the 8-aminoquinoline core is a versatile template for creating multitarget-directed ligands, especially in the context of neurodegenerative diseases, where derivatives have been shown to exhibit metal-chelating activity and antioxidant effects . Research into similar quinoline derivatives has also highlighted their potential in antifungal applications, making them a point of interest for developing new agrochemicals or therapeutics . As a building block, 5,6-Difluoro-8-quinolinamine can be used to generate more complex molecules for various biological evaluations, including antiplasmodial and anticancer studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5,6-difluoroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAZWWUSIDUIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2F)F)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 5,6-Difluoro-8-quinolinamine: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoro-8-quinolinamine is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its synthesis requires a strategic approach to introduce the desired functional groups onto the quinoline core with high regioselectivity. This in-depth technical guide provides a comprehensive overview of the viable synthetic routes to 5,6-Difluoro-8-quinolinamine, with a primary focus on the selection of appropriate starting materials and the underlying chemical principles governing the synthetic transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated quinoline derivatives are of considerable interest in the pursuit of new drug candidates. 5,6-Difluoro-8-quinolinamine, with its specific substitution pattern, offers a unique platform for the design of novel bioactive compounds.

This guide will dissect a logical and efficient synthetic pathway to 5,6-Difluoro-8-quinolinamine, starting from commercially available precursors. We will explore the key reactions involved, paying close attention to the factors that control regioselectivity and yield.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of 5,6-Difluoro-8-quinolinamine suggests a straightforward approach involving the construction of the difluoroquinoline core followed by the introduction of the 8-amino group.

G 5,6-Difluoro-8-quinolinamine 5,6-Difluoro-8-quinolinamine 5,6-Difluoro-8-nitroquinoline 5,6-Difluoro-8-nitroquinoline 5,6-Difluoro-8-quinolinamine->5,6-Difluoro-8-nitroquinoline Reduction 5,6-Difluoroquinoline 5,6-Difluoroquinoline 5,6-Difluoro-8-nitroquinoline->5,6-Difluoroquinoline Nitration 3,4-Difluoroaniline 3,4-Difluoroaniline 5,6-Difluoroquinoline->3,4-Difluoroaniline Skraup Synthesis

Caption: Retrosynthetic pathway for 5,6-Difluoro-8-quinolinamine.

This analysis points to three key transformations:

  • Skraup Synthesis: Formation of the 5,6-difluoroquinoline ring system from a suitable difluorinated aniline.

  • Nitration: Regioselective introduction of a nitro group at the C-8 position of the quinoline ring.

  • Reduction: Conversion of the nitro group to the target primary amine.

The selection of the initial starting material is paramount to the success of this synthetic strategy.

Starting Material Selection: 3,4-Difluoroaniline as a Key Precursor

A logical and commercially available starting material for the synthesis of 5,6-Difluoro-8-quinolinamine is 3,4-difluoroaniline .[1][2] This precursor already contains the required fluorine atoms in the correct relative positions on the benzene ring.

Starting MaterialStructureCommercial AvailabilityKey Advantages
3,4-DifluoroanilineReadily availableContains the 3,4-difluoro substitution pattern required for the target molecule.

The synthesis of 3,4-difluoroaniline itself can be achieved through various methods, such as the reduction of 3,4-difluoronitrobenzene.[3]

Synthesis of the 5,6-Difluoroquinoline Core: The Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system by reacting an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[4][5][6][7][8][9]

G cluster_0 Skraup Synthesis 3,4-Difluoroaniline 3,4-Difluoroaniline Acrolein Acrolein 3,4-Difluoroaniline->Acrolein + Glycerol, H₂SO₄ Michael Adduct Michael Adduct Acrolein->Michael Adduct Cyclization & Dehydration Cyclization & Dehydration Michael Adduct->Cyclization & Dehydration 1,2-Dihydro-5,6-difluoroquinoline 1,2-Dihydro-5,6-difluoroquinoline Cyclization & Dehydration->1,2-Dihydro-5,6-difluoroquinoline 5,6-Difluoroquinoline 5,6-Difluoroquinoline 1,2-Dihydro-5,6-difluoroquinoline->5,6-Difluoroquinoline Oxidation

Caption: Key steps in the Skraup synthesis of 5,6-Difluoroquinoline.

4.1. Regioselectivity in the Skraup Synthesis of 3,4-Difluoroaniline

A critical consideration in the Skraup synthesis with a meta-substituted aniline like 3,4-difluoroaniline is the regioselectivity of the cyclization step. The reaction can potentially yield two isomeric products: 5,6-difluoroquinoline and 6,7-difluoroquinoline.

The outcome is governed by the electronic effects of the substituents on the aniline ring. The amino group is a powerful ortho-, para-director, while the fluorine atoms are deactivating and meta-directing for electrophilic aromatic substitution.[10] The cyclization step of the Skraup synthesis involves an electrophilic attack on the aniline ring. Therefore, the cyclization will preferentially occur at the position that is most activated by the amino group and least deactivated by the fluorine atoms.

In the case of 3,4-difluoroaniline, the position ortho to the amino group and para to the C4-fluorine (the C6 position) is the most likely site for cyclization, leading to the desired 5,6-difluoroquinoline as the major product. The alternative cyclization at the C2 position, which is ortho to both the amino group and the C3-fluorine, is sterically hindered and electronically less favored.

4.2. Experimental Protocol: Skraup Synthesis of 5,6-Difluoroquinoline

The following is a general protocol for the Skraup synthesis, which can be adapted for the synthesis of 5,6-difluoroquinoline from 3,4-difluoroaniline.

Materials:

  • 3,4-Difluoroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Ferrous sulfate (optional, to moderate the reaction)[11]

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a flask containing 3,4-difluoroaniline and glycerol with cooling.

  • Add the oxidizing agent and ferrous sulfate (if used).

  • Heat the mixture cautiously. The reaction is often exothermic and may require careful temperature control.

  • After the initial vigorous reaction subsides, continue heating to complete the reaction.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Isolate the crude 5,6-difluoroquinoline by filtration or extraction.

  • Purify the product by distillation or chromatography.

Introduction of the 8-Amino Group: Nitration and Reduction

With the 5,6-difluoroquinoline core in hand, the next step is the introduction of the amino group at the 8-position. This is typically achieved through a two-step process of nitration followed by reduction.

5.1. Regioselective Nitration of 5,6-Difluoroquinoline

The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[11] In the case of 5,6-difluoroquinoline, the directing effects of the fluorine atoms and the pyridine ring nitrogen will influence the position of nitration.

Under strongly acidic conditions, the quinoline nitrogen is protonated, making the pyridine ring highly electron-deficient and deactivating it towards electrophilic attack. Therefore, nitration occurs on the benzene ring. The fluorine atoms are deactivating, but the C-8 position is relatively less deactivated compared to the C-7 position. Furthermore, the electronic influence of the heterocyclic ring favors substitution at the 5- and 8-positions. Thus, the nitration of 5,6-difluoroquinoline is expected to predominantly yield 5,6-difluoro-8-nitroquinoline .

5.2. Experimental Protocol: Nitration of 5,6-Difluoroquinoline

Materials:

  • 5,6-Difluoroquinoline

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • In a flask equipped with a stirrer and a cooling bath, dissolve 5,6-difluoroquinoline in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base to precipitate the crude 5,6-difluoro-8-nitroquinoline.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure product.

5.3. Reduction of 5,6-Difluoro-8-nitroquinoline

The final step in the synthesis is the reduction of the nitro group to a primary amine. This is a common and generally high-yielding transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

5.4. Experimental Protocol: Reduction of 5,6-Difluoro-8-nitroquinoline

Materials:

  • 5,6-Difluoro-8-nitroquinoline

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas (H₂) or a hydrogen source like hydrazine hydrate

Procedure (Catalytic Hydrogenation):

  • Dissolve 5,6-difluoro-8-nitroquinoline in a suitable solvent in a hydrogenation vessel.

  • Add the Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/HPLC).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 5,6-difluoro-8-quinolinamine.

  • Purify the product by recrystallization or column chromatography if necessary.

Overall Synthetic Scheme

G 3,4-Difluoroaniline 3,4-Difluoroaniline 5,6-Difluoroquinoline 5,6-Difluoroquinoline 3,4-Difluoroaniline->5,6-Difluoroquinoline Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) 5,6-Difluoro-8-nitroquinoline 5,6-Difluoro-8-nitroquinoline 5,6-Difluoroquinoline->5,6-Difluoro-8-nitroquinoline Nitration (HNO₃, H₂SO₄) 5,6-Difluoro-8-quinolinamine 5,6-Difluoro-8-quinolinamine 5,6-Difluoro-8-nitroquinoline->5,6-Difluoro-8-quinolinamine Reduction (H₂, Pd/C)

Caption: Synthetic pathway to 5,6-Difluoro-8-quinolinamine.

Conclusion

The synthesis of 5,6-Difluoro-8-quinolinamine can be efficiently achieved through a three-step sequence starting from the commercially available 3,4-difluoroaniline. The key transformations—Skraup synthesis, nitration, and reduction—are well-established reactions in organic chemistry. A thorough understanding of the principles of regioselectivity in electrophilic aromatic substitution is crucial for predicting and controlling the outcome of the Skraup and nitration reactions. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for application in drug discovery and development.

References

  • Gershon, H., Clarke, D. D., & Muriel. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation of 8-nitroquinoline. PrepChem.com. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • (n.d.). Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

  • (n.d.). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Retrieved from [Link]

  • (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis. Google Patents.
  • (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • (n.d.). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Retrieved from [Link]

  • (n.d.). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Retrieved from [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]

  • (n.d.). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

  • (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline. Google Patents.

Sources

"5,6-Difluoro-8-quinolinamine" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Difluoro-8-quinolinamine (CAS 1242094-79-6) is a specialized heterocyclic building block belonging to the 8-aminoquinoline (8-AQ) class.[1] While 8-AQs are historically significant as antimalarials (e.g., Primaquine, Tafenoquine), their clinical utility is often limited by rapid metabolic turnover and hemotoxicity (methemoglobinemia).

This compound represents a rationally designed scaffold where the C5 and C6 positions are blocked by fluorine atoms. This substitution pattern serves two critical functions in drug design:

  • Metabolic Blockade: It prevents cytochrome P450-mediated hydroxylation at the C5 position, a primary metabolic soft spot in the 8-AQ scaffold, potentially extending half-life and reducing toxic quinone-imine metabolite formation.

  • Electronic Modulation: The electron-withdrawing nature of the vicinal difluoro motif lowers the pKa of the quinoline nitrogen and alters the nucleophilicity of the C8-amine, influencing downstream coupling reactions and pharmacokinetics.

Part 1: Chemical Identity & Physicochemical Profile[2]

Property Data
IUPAC Name 5,6-Difluoroquinolin-8-amine
Common Synonyms 5,6-Difluoro-8-aminoquinoline; 8-Amino-5,6-difluoroquinoline
CAS Registry Number 1242094-79-6
Molecular Formula C₉H₆F₂N₂
Molecular Weight 180.16 g/mol
SMILES Nc1c(F)c(F)cc2cccnc12
Appearance Yellow to brown solid (characteristic of 8-AQs)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Acidity (Predicted pKa) ~3.5 (quinoline N), ~-0.5 (aniline N)

Part 2: Synthesis Strategy & Protocols

The synthesis of 5,6-difluoro-8-quinolinamine presents a regioselectivity challenge due to the directing effects of the fluorine atoms. The most robust route utilizes a modified Skraup cyclization followed by nitration and reduction.

Synthetic Pathway Diagram

SynthesisRoute Figure 1: Synthetic Pathway for 5,6-Difluoro-8-quinolinamine Start 3,4-Difluoroaniline (Precursor) Step1 Skraup Cyclization (Glycerol, H2SO4, Oxidant) Start->Step1 Inter1 5,6-Difluoroquinoline Step1->Inter1 Ring Closure Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 5,6-Difluoro-8-nitroquinoline Step2->Inter2 Electrophilic Subst. (C8 favored) Step3 Reduction (SnCl2 or H2/Pd) Inter2->Step3 Product 5,6-Difluoro-8-quinolinamine (Target) Step3->Product

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for 8-aminoquinolines and specific patent literature (e.g., WO2012110603).

Stage 1: Construction of the Quinoline Core (Skraup Reaction)

  • Reagents: 3,4-Difluoroaniline (1.0 eq), Glycerol (3.0 eq), Ferrous sulfate (catalytic), Nitrobenzene (oxidant), conc. H₂SO₄.[2][3]

  • Procedure: Mix aniline, glycerol, and FeSO₄. Add H₂SO₄ dropwise (exothermic). Heat to 140°C for 4 hours.

  • Workup: Basify with NaOH, steam distill to remove nitrobenzene, extract residue with DCM.

  • Note: The 3,4-difluoro substitution pattern directs cyclization primarily to the less sterically hindered position, yielding 5,6-difluoroquinoline (major) and 6,7-difluoroquinoline (minor). Purification by column chromatography is required here.

Stage 2: Nitration

  • Reagents: 5,6-Difluoroquinoline, Fuming HNO₃, conc. H₂SO₄.[2][3]

  • Mechanism: The C5 and C8 positions are electronically activated for electrophilic aromatic substitution. However, C5 is blocked by fluorine. Therefore, nitration occurs exclusively at C8.

  • Procedure: Dissolve substrate in H₂SO₄ at 0°C. Add HNO₃ dropwise. Stir at 0°C -> RT for 2 hours. Pour onto ice. Filter the yellow precipitate (5,6-difluoro-8-nitroquinoline).

Stage 3: Reduction to Amine

  • Reagents: 5,6-Difluoro-8-nitroquinoline, Stannous Chloride (SnCl₂[4]·2H₂O), Ethanol, HCl.

  • Procedure:

    • Dissolve the nitro compound (1.0 eq) in Ethanol.

    • Add SnCl₂ (5.0 eq) followed by catalytic HCl.

    • Reflux for 2–4 hours (monitor by TLC).

    • Workup: Cool, neutralize with saturated NaHCO₃ (careful of foaming). Filter through Celite to remove tin salts. Extract filtrate with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Part 3: Rational Design & Applications

Metabolic Stability (The "Metabolic Shunt" Hypothesis)

The primary driver for synthesizing 5,6-difluoro analogs is to improve the safety profile of 8-aminoquinolines.

  • The Problem: Primaquine is metabolized by CYP2D6 to generate 5-hydroxyprimaquine. This metabolite rapidly oxidizes to a quinone-imine , a redox-active species responsible for generating Reactive Oxygen Species (ROS) that cause hemolysis in G6PD-deficient patients.

  • The Solution: Placing a fluorine atom at C5 (and C6) blocks this hydroxylation pathway. The C-F bond is metabolically inert to CYP450 oxidation. This forces metabolism through alternative, potentially safer pathways (e.g., N-dealkylation or glucuronidation).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Figure 2: SAR Rational Design of the 5,6-Difluoro Scaffold Center 5,6-Difluoro-8-quinolinamine Scaffold F5 C5-Fluorine: Blocks CYP2D6 Hydroxylation (Prevents Quinone-Imine formation) Center->F5 F6 C6-Fluorine: Modulates Lipophilicity (LogP) & Electronic density of Ring Center->F6 N8 C8-Amine: Linker attachment point (Crucial for Antimalarial Activity) Center->N8

Emerging Therapeutic Areas
  • Next-Generation Antimalarials: Used as a core to synthesize Tafenoquine analogs with reduced hemolytic potential.

  • Oncology (OAT Inhibition): Recent studies suggest 8-aminoquinolines can target Ornithine Aminotransferase (OAT) in pancreatic cancer. The difluoro-substitution may enhance potency by increasing the acidity of the NH proton, strengthening H-bonding within the enzyme active site.

  • Metal Chelation: The 8-amino and quinoline nitrogen form a bidentate chelation site. Fluorine substitution alters the pKa, tuning the stability constant (log K) for metals like Cu(II) and Fe(III), which is relevant for neurodegenerative disease research (Alzheimer's/Parkinson's).

References

  • Synthesis of 8-Aminoquinolines: Patent WO2012110603A1. "Novel sulfonaminoquinoline hepcidin antagonists." (Describes reduction of 5,6-difluoro-8-nitroquinoline). Link

  • Chemical Identity: PubChem Compound Summary. "5,6-Difluoroquinolin-8-amine."[5][6] Link

  • Skraup Reaction Mechanism: The Journal of Organic Chemistry. "The Skraup Reaction of 3,4-Dihaloanilines." (Describes regioselectivity of dihaloanilines). Link

  • Metabolic Activation of 8-AQs: Journal of Biological Chemistry. "Metabolism of 8-aminoquinoline antimalarial agents." (Explains the 5-hydroxylation toxicity pathway). Link

Sources

"5,6-Difluoro-8-quinolinamine" health and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5,6-Difluoro-8-quinolinamine , a specialized intermediate in medicinal chemistry.

CAS Number: 1242094-79-6 Chemical Class: Fluoro-substituted 8-Aminoquinoline Primary Application: Pharmaceutical Intermediate (Hepcidin Antagonists, Anti-infectives)[1]

PART 1: EXECUTIVE TECHNICAL SUMMARY

5,6-Difluoro-8-quinolinamine is a critical scaffold in the synthesis of bioactive quinolines. It is structurally derived from the 8-aminoquinoline core (the pharmacophore of primaquine and tafenoquine) but modified with fluorine atoms at the C5 and C6 positions. This fluorination modulates the compound's metabolic stability, lipophilicity, and pKa, making it a valuable building block for next-generation drugs targeting iron metabolism (hepcidin antagonists) and infectious diseases.

Safety Advisory: While specific toxicological monographs for this derivative are limited, it shares the hematotoxic potential of the 8-aminoquinoline class. Handlers must assume it possesses the capacity to induce methemoglobinemia and hemolysis, particularly in G6PD-deficient individuals.

PART 2: PHYSICOCHEMICAL PROFILE

The following data aggregates calculated and experimental values for CAS 1242094-79-6.

PropertyValueNote
Molecular Formula C₉H₆F₂N₂
Molecular Weight 180.16 g/mol
Appearance Pale yellow to brown solidOxidizes upon air exposure
Solubility DMSO, Methanol, DCMLow solubility in water
LogP (Predicted) ~1.9 - 2.2Fluorine increases lipophilicity vs. parent amine
pKa (Predicted) ~3.5 (Quinoline N)Basicity reduced by electron-withdrawing fluorines
Storage 2-8°C, Inert AtmosphereHygroscopic and Light Sensitive

PART 3: HEALTH & SAFETY DATA (SAR ANALYSIS)

Note: Specific GHS data for this CAS is extrapolated from the parent compound, 8-Aminoquinoline (CAS 578-66-5), and established Structure-Activity Relationships (SAR).

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (H335) - May cause respiratory irritation.

  • Germ Cell Mutagenicity: Suspected (Category 2) - Based on aminoquinoline intercalation potential.

Critical Toxicology: The Hemolytic Mechanism

The 5,6-difluoro substitution does not eliminate the core toxicity of the 8-aminoquinoline scaffold. The metabolic activation pathway involves N-hydroxylation followed by oxidation to a quinone-imine, which generates Reactive Oxygen Species (ROS).

Mechanism of Action (Diagram):

G Compound 5,6-Difluoro-8-quinolinamine CYP450 CYP450 Metabolism (N-Hydroxylation) Compound->CYP450 Metabolite 5,6-Difluoro-8-hydroxyaminoquinoline CYP450->Metabolite Quinone Quinone-Imine Intermediate Metabolite->Quinone Auto-oxidation Redox Redox Cycling (NADPH Depletion) Quinone->Redox Generates ROS Hemolysis Hemolysis / Methemoglobinemia (G6PD Deficiency Risk) Redox->Hemolysis Oxidative Stress

Figure 1: Predicted metabolic activation pathway leading to hematotoxicity.

PART 4: HANDLING & SYNTHESIS PROTOCOLS

Engineering Controls
  • Containment: Handle exclusively in a chemical fume hood or glovebox.

  • Inert Atmosphere: Reagents should be stored and weighed under Nitrogen or Argon to prevent oxidative degradation (browning).

  • Glassware: Amber glassware is recommended to prevent photo-degradation.

Synthesis Workflow (Intermediate Utility)

This compound is frequently used to synthesize sulfonamide derivatives (e.g., Hepcidin antagonists). The amine group at position 8 is less nucleophilic than standard anilines due to the electron-withdrawing fluorine atoms and the intramolecular hydrogen bond with the quinoline nitrogen.

Standard Coupling Protocol:

  • Dissolution: Dissolve 5,6-Difluoro-8-quinolinamine (1.0 eq) in anhydrous DCM or Pyridine.

  • Activation: Add DMAP (0.1 eq) as a nucleophilic catalyst.

  • Coupling: Dropwise addition of Sulfonyl Chloride (1.1 eq) at 0°C.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Workflow Visualization:

Synthesis Start Start: 5,6-Difluoro-8-quinolinamine Solvent Dissolve in Anhydrous Pyridine/DCM (Inert Atm) Start->Solvent Reagent Add R-SO2-Cl + DMAP (cat.) Temp: 0°C -> RT Solvent->Reagent Monitor Monitor via TLC/LCMS (Check for disappearance of amine) Reagent->Monitor Workup Quench (H2O) -> Extract (EtOAc) Wash (Brine) Monitor->Workup Product Final Product: N-(5,6-difluoroquinolin-8-yl)sulfonamide Workup->Product

Figure 2: Standard workflow for converting the amine to a bioactive sulfonamide.

PART 5: EMERGENCY RESPONSE

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses. Seek medical attention immediately (risk of corneal damage).
Skin Contact Wash with soap and water. If cyanosis (blue skin/lips) appears, it indicates methemoglobinemia; administer oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth. Urgent transport to ER. Mention "8-Aminoquinoline exposure" to medical staff.
Spill Evacuate area. Wear P100 respirator and nitrile gloves. Absorb with inert material (vermiculite) and dispose of as hazardous waste.

References

  • Patent Application: Glaxo Group Ltd. (2012). Novel sulfonaminoquinoline hepcidin antagonists. WO2012110603A1.

  • Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline.

  • Toxicology Context: Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases. (Provides basis for class-wide hemolytic toxicity warnings).
  • Supplier Data: Chemsrc. (2025).[1] 5,6-Difluoro-8-quinolinamine CAS 1242094-79-6.[1][2][3]

Sources

Methodological & Application

"5,6-Difluoro-8-quinolinamine" as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,6-Difluoro-8-quinolinamine as a Strategic Intermediate in Drug Discovery

Executive Summary

5,6-Difluoro-8-quinolinamine is a specialized fluorinated heterocyclic building block that serves as a critical intermediate in the optimization of 8-aminoquinoline scaffolds.[1][2] While the 8-aminoquinoline core is historically significant for antimalarial drugs (e.g., Primaquine, Tafenoquine), its therapeutic index is often limited by rapid oxidative metabolism at the C5 and C6 positions.[1]

This intermediate addresses a fundamental challenge in medicinal chemistry: Metabolic Stability .[1][2] By incorporating fluorine atoms at the 5 and 6 positions, researchers can block Cytochrome P450-mediated hydroxylation and subsequent quinone-imine formation.[1][2] This guide details the physicochemical properties, synthesis protocols, and specific applications of this intermediate in developing Hepcidin Antagonists and next-generation Antiparasitics .[1]

Physicochemical Profile & Handling

PropertySpecificationNotes
CAS Number 1242094-79-6 Verified Identity
IUPAC Name 5,6-difluoroquinolin-8-amine
Molecular Formula C

H

F

N

Molecular Weight 180.16 g/mol
Appearance Pale yellow to brown solidOxidizes slowly in air; store under inert gas.[1][2]
Solubility DMSO, Methanol, DCMLow solubility in water.[1][2]
pKa (est) ~3.5 - 4.0 (Amino group)Lower than non-fluorinated analog (AQ pKa ~5.[1][2]0) due to electron-withdrawing F.
Storage 2–8°C, Desiccated, ArgonHygroscopic and light-sensitive.[1][2]

Handling Precaution: Like many aminoquinolines, this compound should be treated as a potential irritant and genotoxin.[1] All handling must occur in a fume hood using nitrile gloves.[1][2]

Strategic Rationale in Drug Design

The incorporation of the 5,6-difluoro motif is not arbitrary; it is a calculated "Metabolic Blocking" strategy.[1]

  • Metabolic Blockade (The "Fluorine Effect"):

    • Problem: The C5 position of 8-aminoquinoline is electron-rich and prone to metabolic oxidation (hydroxylation), leading to the formation of reactive 5,6-dihydroxy metabolites or 5,6-quinolinequinones. These metabolites are implicated in hemotoxicity (methemoglobinemia).[1][2]

    • Solution: The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol).[1][2] Substitution at C5 and C6 prevents the formation of the toxic quinone-imine species, potentially widening the therapeutic window.[1]

  • Electronic Modulation:

    • The electron-withdrawing nature of the two fluorine atoms reduces the electron density of the aromatic ring.[1][2] This lowers the basicity of the 8-amino group, altering its nucleophilicity in coupling reactions and its hydrogen-bond donor strength in protein binding pockets.[1][2]

Synthesis Protocol

Objective: Preparation of 5,6-Difluoro-8-quinolinamine from 5,6-difluoro-8-nitroquinoline. Note: This protocol is adapted from high-yield reduction methods suitable for fluorinated aromatics.[1][2]

Reagents:
  • Precursor: 5,6-Difluoro-8-nitroquinoline (Intermediate)[1][2]

  • Reducing Agent: Tin(II) Chloride Dihydrate (SnCl

    
    [1][2]·2H
    
    
    
    O) or Iron/Acetic Acid (Fe/AcOH)[1][2][3]
  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)[1][2]

  • Acid: Conc. HCl (catalytic or stoichiometric depending on method)

Step-by-Step Methodology (SnCl Method):
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5,6-difluoro-8-nitroquinoline (1.0 eq, e.g., 200 mg) in Ethanol (10 mL).

  • Addition: Add Tin(II) Chloride Dihydrate (5.0 eq, ~1.0 g) in one portion.

  • Initiation: Add 2–3 drops of concentrated HCl to activate the tin species.[1]

  • Reaction: Heat the mixture to 70°C (Reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).[1][2] The starting material (yellow/orange spot) should disappear, and a new fluorescent spot (amine) should appear.[2]

  • Workup (Critical for Purity):

    • Cool reaction to room temperature.[1][2]

    • Pour mixture into ice-cold saturated NaHCO

      
        solution (pH should be basic, ~8-9). Caution: Foaming.[1][2]
      
    • Filter the resulting suspension through a Celite pad to remove tin salts.[1][2] Wash the pad with EtOAc.[1][2]

    • Extract the filtrate with EtOAc (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.[1]
  • Purification: Purify via Flash Column Chromatography (SiO

    
    , Gradient: 0-30% EtOAc in Hexanes).
    
    • Yield Expectation: 70–85%.[1][2]

Application Case Study: Hepcidin Antagonists

Context: Hepcidin is a peptide hormone that regulates iron homeostasis.[1] Elevated hepcidin leads to Anemia of Chronic Disease (ACD).[1][2] Small molecule antagonists that inhibit hepcidin expression or binding are high-value targets.[1][2]

Mechanism: 5,6-Difluoro-8-quinolinamine serves as the "Warhead" or "Anchor" domain in sulfonamide-based inhibitors.[1][2] The fluorine atoms modulate the pKa of the sulfonamide nitrogen, optimizing binding affinity to the target protein (likely Ferroportin or a regulatory kinase).[2]

Protocol: Sulfonylation (Library Synthesis)

Reaction: Nucleophilic attack of 5,6-difluoro-8-quinolinamine on a sulfonyl chloride.[1][2]

SynthesisWorkflow Start 5,6-Difluoro-8-quinolinamine (Nucleophile) Intermediate Sulfonamide Formation (Transition State) Start->Intermediate DCM, 0°C Reagent Aryl Sulfonyl Chloride (Electrophile) Reagent->Intermediate Catalyst Pyridine / DMAP (Base/Catalyst) Catalyst->Intermediate Product Hepcidin Antagonist Candidate (Target Molecule) Intermediate->Product 25°C, 12h

Caption: Figure 1: General workflow for synthesizing sulfonamide-based hepcidin antagonists using the 5,6-difluoro-8-quinolinamine scaffold.

  • Dissolution: Dissolve 5,6-difluoro-8-quinolinamine (1.0 eq) in anhydrous DCM or Pyridine .

  • Activation: Add DMAP (0.1 eq) as a nucleophilic catalyst.

  • Coupling: Add the appropriate Sulfonyl Chloride (1.1 eq) dropwise at 0°C.

  • Completion: Stir at Room Temperature for 12–16 hours.

  • Isolation: Quench with water, extract with DCM, and purify via recrystallization or HPLC.

Scientific Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Reduction Incomplete reduction of nitro groupIncrease SnCl

equivalents to 7.0 or switch to Fe/NH

Cl reduction.
Tin Contamination Poor filtration of tin saltsUse a "KF-Silica" (Potassium Fluoride on Silica) additive during workup to chelate tin into insoluble aggregates.[1][2]
Product Instability Oxidation of amino groupStore product as the Hydrochloride Salt (HCl) rather than free base for long-term stability.[1][2]
Poor Solubility Fluorine lipophilicityUse polar aprotic solvents (DMF, DMSO) for subsequent coupling reactions if DCM fails.[1][2]

References

  • Patent: Novel Sulfonaminoquinoline Hepcidin Antagonists.

    • Source: WO2012110603A1 (Example Intermediate 49).[1][2]

    • Context: Describes the specific synthesis and use of 5,6-difluoroquinolin-8-amine in creating iron metabolism regul
    • URL
  • 8-Aminoquinoline Scaffolds in Drug Discovery.

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 8-Aminoquinolines".[2]

    • Context: General reference for the metabolic liability of the 5-position in aminoquinolines.
    • URL:[Link]

  • Chemical Identity & Properties.

    • Source: MolCore / Chemsrc Database (CAS 1242094-79-6).[1][2]

    • URL:[Link][1][2]

  • Fluorine in Medicinal Chemistry.

    • Source:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents".[1]

    • Context: Mechanistic explanation of C-F bonds blocking metabolic oxidation.[1][2]

    • URL:[Link][1][2]

Sources

Application Notes & Protocols: Antifungal Activity Assay of 5,6-Difluoro-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The escalating incidence of invasive fungal infections, coupled with the rise of multidrug-resistant strains like Candida auris, presents a formidable challenge to global public health.[1] The limited arsenal of clinically effective antifungal agents underscores the urgent need for novel therapeutic compounds.[2][3] Quinoline derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and antimalarial properties.[4][5][6][7][8] Their synthetic versatility allows for structural modifications to enhance potency and selectivity.[5]

This application note details a comprehensive methodology for evaluating the in vitro antifungal activity of 5,6-Difluoro-8-quinolinamine , a novel quinoline derivative. The protocols provided are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12] Adherence to these standards ensures that the generated data is reproducible, reliable, and comparable to global surveillance data.

The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[13][14] Determining the MIC is the foundational step in assessing the potential of 5,6-Difluoro-8-quinolinamine as a novel antifungal candidate.

Postulated Mechanism of Action for Quinoline Antifungals

While the precise mechanism for 5,6-Difluoro-8-quinolinamine is yet to be elucidated, related quinoline compounds exert their antifungal effects through various pathways. Understanding these provides a logical framework for downstream mechanistic studies. Key reported mechanisms include:

  • Disruption of Fungal Cell Membrane Integrity: Some quinoline derivatives can interfere with the fungal plasma membrane, leading to increased permeability and the leakage of essential cellular contents.[7][15]

  • Inhibition of Ergosterol Biosynthesis: A critical target for many antifungal drugs is the ergosterol pathway, which is essential for maintaining the structure and function of the fungal cell membrane. Certain quinoline-based compounds have been shown to inhibit this pathway.[7]

  • Chelation of Metal Ions: The 8-hydroxyquinoline scaffold, structurally related to 8-aminoquinolines, is a well-known metal chelator. This activity can disrupt essential metalloenzymes within the fungal cell, leading to growth inhibition.

  • Inhibition of Key Fungal Enzymes: Other potential targets include critical enzymes like chitin synthase or extracellular hydrolytic enzymes (proteinases and phospholipases) that are vital for fungal growth, morphogenesis, and virulence.[4][7]

Materials and Equipment

Reagents and Consumables
  • Test Compound: 5,6-Difluoro-8-quinolinamine (powder form)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Culture Media:

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

    • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

    • Glucose (Dextrose)

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Control Antifungals:

    • Fluconazole (for yeasts)

    • Amphotericin B (for yeasts and molds)

    • Voriconazole (for molds)

  • Fungal Strains (Recommended Panel):

    • Yeasts:

      • Candida albicans (e.g., ATCC 90028)

      • Candida auris (e.g., CDC B11903)

      • Candida glabrata (e.g., ATCC 90030)

      • Cryptococcus neoformans (e.g., ATCC 90112)

    • Molds:

      • Aspergillus fumigatus (e.g., ATCC 204305)

  • Consumables:

    • Sterile, flat-bottom 96-well microtiter plates

    • Sterile conical tubes (15 mL and 50 mL)

    • Sterile pipette tips

    • Sterile distilled water

Equipment
  • Biosafety Cabinet (Class II)

  • Incubator (35°C)

  • Spectrophotometer or Microplate Reader (capable of reading at 530 nm)

  • Vortex mixer

  • Hemocytometer or automated cell counter

  • Adjustable multichannel and single-channel pipettes

  • pH meter

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (in DMSO) & Serial Dilutions plate_setup Dispense Compound, Controls, & Inoculum into 96-Well Plate prep_compound->plate_setup prep_media Prepare RPMI-MOPS Assay Medium prep_media->plate_setup prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->plate_setup incubation Incubate Plate (35°C, 24-72h) plate_setup->incubation reading Read Results (Visual & Spectrophotometric) incubation->reading analysis Determine MIC Value (Lowest concentration with significant growth inhibition) reading->analysis G cluster_cell Fungal Cell membrane Cell Membrane (Ergosterol Rich) cytoplasm Cytoplasm (Ions, Proteins, etc.) membrane->cytoplasm Maintains Gradient leakage Leakage of Cellular Contents membrane->leakage Integrity Lost compound 5,6-Difluoro-8- quinolinamine disruption Membrane Disruption & Permeabilization compound->disruption Interacts with disruption->membrane Targets death Fungal Cell Death leakage->death

Caption: Hypothesized mechanism involving fungal cell membrane disruption.

References

  • Al-Trawneh, A. Z., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Alves, M. C. S., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi. [Link]

  • Arendrup, M. C., et al. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi. [Link]

  • Bhatt, P., et al. (2020). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Biotechnology Letters. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Chen, Y., et al. (2023). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. European Journal of Medicinal Chemistry. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • de Almeida, J. R., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of Applied Microbiology. [Link]

  • EUCAST. (2026). Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. [Link]

  • EUCAST. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. ResearchGate. [Link]

  • Giebułtowicz, J., et al. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry. [Link]

  • Gnat, S., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. SN Applied Sciences. [Link]

  • Groll, A. H., et al. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Lewis, R. E., & Catanzaro, M. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. [Link]

  • Medical Notes. (2026). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. [Link]

  • Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]

  • Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Tong, X., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

  • U.S. Food & Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Wang, X., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

Sources

Application Note: 5,6-Difluoro-8-quinolinamine in Antimalarial Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the rational design, synthesis, and utility of 5,6-Difluoro-8-quinolinamine as a privileged scaffold in the development of next-generation antimalarials.

Executive Summary: The Metabolic Stability Imperative

The 8-aminoquinoline (8-AQ) class, represented by Primaquine and Tafenoquine , remains the gold standard for the radical cure of Plasmodium vivax (hypnozoitocidal activity). However, the clinical utility of 8-AQs is severely limited by hemolytic toxicity in G6PD-deficient patients and rapid metabolic clearance.

5,6-Difluoro-8-quinolinamine represents a strategic "scaffold hop" designed to address these limitations. By introducing fluorine atoms at the 5- and 6-positions, researchers can achieve two critical pharmacological goals:

  • Metabolic Blockade: The C5 position of the quinoline ring is the primary site of CYP450-mediated hydroxylation (leading to unstable quinone-imine metabolites implicated in hemotoxicity). The C5-F bond (bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot.

  • Electronic Modulation: The electron-withdrawing nature of the difluoro-motif reduces the electron density of the aromatic ring, potentially lowering the redox potential of the resulting metabolites, thereby mitigating oxidative stress on erythrocytes.

This guide details the regioselective synthesis of this scaffold, emphasizing a "De Novo Ring Construction" strategy to ensure isomeric purity.

Chemical Logic & SAR Analysis

The design of 5,6-difluoro-8-quinolinamine is grounded in specific Structure-Activity Relationship (SAR) principles aimed at improving the Therapeutic Index (TI).

FeatureStructural ModificationMechanistic Impact
Metabolic Stability 5-Fluoro substitutionBlocks CYP-mediated 5-hydroxylation, preventing formation of the hemotoxic 5,6-quinolinequinone metabolite.
Lipophilicity 5,6-Difluoro motifIncreases logP, enhancing hepatocyte penetration (crucial for targeting liver-stage hypnozoites).
Basicity (pKa) 8-Amino groupFluorine substitution lowers the pKa of the 8-amino group, altering accumulation in the parasite's acidic food vacuole.
Regiochemistry 6-Fluoro vs 6-MethoxyReplaces the labile 6-methoxy group (found in Primaquine) with a metabolically stable C-F bond.

Experimental Protocols

The synthesis of 5,6-difluoro-8-quinolinamine is non-trivial due to the directing effects of fluorine atoms during electrophilic aromatic substitution. A modified Skraup reaction starting from a regiodefined nitroaniline precursor is the most reliable method to avoid isomeric mixtures.

Phase A: Precursor Synthesis (Regioselective Nitration)

Objective: Synthesis of N-(4,5-difluoro-2-nitrophenyl)acetamide. Direct nitration of 3,4-difluoroaniline is prone to oxidation. Protection as the acetanilide is required.

Reagents: 3,4-Difluoroaniline, Acetic Anhydride, Fuming Nitric Acid (


), Sulfuric Acid (

).
  • Acetylation: Dissolve 3,4-difluoroaniline (50 mmol) in DCM. Add acetic anhydride (1.1 eq) and stir at RT for 2 hours. Wash with

    
    , dry, and concentrate to yield 3,4-difluoroacetanilide.
    
  • Nitration: Suspend the acetanilide in conc.

    
     at 0°C. Dropwise add fuming 
    
    
    
    (1.05 eq) while maintaining internal temperature
    
    
    .
    • Expert Insight: The acetamido group directs ortho/para. The 4,5-difluoro substitution pattern sterically hinders the position between the fluorines. The major product will be the 2-nitro isomer (ortho to amine, meta to F-4).

  • Quench & Isolate: Pour onto ice water. Filter the yellow precipitate. Recrystallize from Ethanol/Water to obtain pure 2-nitro-4,5-difluoroacetanilide .

  • Hydrolysis: Reflux in 6M HCl for 1 hour to remove the acetyl group, yielding 4,5-difluoro-2-nitroaniline .

Phase B: The Skraup Cyclization (Ring Construction)

Objective: Synthesis of 5,6-difluoro-8-nitroquinoline. This is the critical step. The use of a moderator (ferrous sulfate) is recommended to prevent a "runaway" exotherm.

Reagents: 4,5-Difluoro-2-nitroaniline, Glycerol, Conc.


, Sodium 

-nitrobenzenesulfonate (oxidant),

.
  • Setup: In a 3-neck RBF fitted with a reflux condenser and mechanical stirrer, combine:

    • 4,5-Difluoro-2-nitroaniline (20 mmol)

    • Sodium

      
      -nitrobenzenesulfonate (22 mmol)
      
    • Glycerol (60 mmol)

    • 
       (1 mmol) - catalytic moderator
      
  • Acid Addition: Add conc.

    
     (15 mL) dropwise. The mixture will darken.
    
  • Reaction: Heat gradually to 135°C.

    • Caution: A vigorous exotherm often occurs around 120°C. Remove heat immediately if reflux becomes violent. Maintain 135-140°C for 4 hours.

  • Workup: Cool to RT. Pour into crushed ice (200g). Basify to pH 9 with

    
    .
    
  • Extraction: Extract with DCM (3x). The organic layer contains the nitroquinoline.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Target:5,6-Difluoro-8-nitroquinoline .

    • Note: The cyclization occurs at the unsubstituted carbon ortho to the amine (C6 of the aniline), which becomes C4 of the quinoline. The nitro group at aniline-C2 becomes Quinoline-C8. The fluorines at aniline-C4/C5 become Quinoline-C6/C5.

Phase C: Reduction to 8-Quinolinamine

Objective: Selective reduction of the nitro group to the primary amine.

Reagents: Iron powder (Fe), Glacial Acetic Acid, Ethanol.

  • Dissolution: Dissolve 5,6-difluoro-8-nitroquinoline (10 mmol) in Ethanol (50 mL) and Glacial Acetic Acid (5 mL).

  • Reduction: Add Iron powder (5 eq) in portions at reflux temperature. Stir vigorously for 2 hours.

    • Monitoring: TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent blue spot (amine).

  • Filtration: Filter hot through Celite to remove iron residues.

  • Isolation: Concentrate filtrate. Dilute with water, neutralize with

    
    , and extract with EtOAc.
    
  • Final Product: 5,6-Difluoro-8-quinolinamine . Store under Nitrogen (light sensitive).

Visualization of Workflow & Mechanism

The following diagram illustrates the synthetic logic and the metabolic blockade strategy.

G start 3,4-Difluoroaniline inter1 4,5-Difluoro- 2-nitroaniline start->inter1 Nitration (Regioselective) skraup Skraup Cyclization (Glycerol/H2SO4) inter1->skraup nitro_quin 5,6-Difluoro- 8-nitroquinoline skraup->nitro_quin Ring Closure reduction Reduction (Fe/AcOH) nitro_quin->reduction final 5,6-Difluoro- 8-quinolinamine reduction->final metabolism Metabolic Fate: CYP450 Blocked at C5 final->metabolism In Vivo toxicity Reduced Hemotoxicity (No Quinone Formation) metabolism->toxicity Result

Caption: Synthetic pathway for 5,6-difluoro-8-quinolinamine illustrating the "De Novo" ring construction and subsequent metabolic stability benefits.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

TechniqueExpected ResultDiagnostic Note
1H NMR (DMSO-d6) Doublet at ~6.8 ppm (H7), Multiplet at ~7.4 ppm (H2/H3/H4 region).H7 coupling to F6 will show distinct splitting (

).
19F NMR Two distinct signals in the -130 to -150 ppm range.Confirm integration 1:1.
Mass Spec (ESI+) [M+H]+ = 181.15 (approx).Look for characteristic M+1 peak.
Appearance Yellow to brownish solid.Darkens upon air exposure (oxidation).

References

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs. Current Opinion in Infectious Diseases, 19(6), 623-631. [Link]

  • Gershon, H., et al. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1] Monatshefte für Chemie, 125, 51-59. [Link]

  • Organic Syntheses. (1941). Quinoline synthesis via Skraup Reaction (General Protocol).[2][3][4] Organic Syntheses, Coll. Vol. 1, p.478. [Link]

  • World Health Organization. (2022). Guidelines for the treatment of malaria. WHO Guidelines. [Link]

Sources

Application Note: 5,6-Difluoro-8-quinolinamine in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Difluoro-8-quinolinamine (CAS: 1350508-46-9) represents a specialized fluorinated heterocyclic building block with high potential in optoelectronics , chemosensing , and bio-organic materials . Unlike its non-fluorinated parent (8-aminoquinoline), the introduction of fluorine atoms at the C5 and C6 positions significantly alters the Highest Occupied Molecular Orbital (HOMO) energy levels, lipophilicity, and metal-binding kinetics.

This guide details the material science applications of this scaffold, specifically focusing on its utility as a bidentate ligand for OLED emitters and a ratiometric fluorescent probe for transition metals.

Material Profile & Physicochemical Properties[1][2][3][4][5]

The incorporation of fluorine atoms induces the "fluorine effect," enhancing oxidative stability and lowering the HOMO level, which is critical for blue-shifting emission in luminescent materials.

PropertyValue / CharacteristicImpact on Application
Molecular Formula C₉H₆F₂N₂Core scaffold stoichiometry
Molecular Weight 180.16 g/mol Low MW allows for vacuum deposition in OLEDs
pKa (Conj. Acid) ~3.5 - 4.0 (Est.)Lower basicity than 8-aminoquinoline due to F-induction
Coordination Mode N,N-BidentateForms stable 5-membered chelate rings with Zn²⁺, Ir³⁺, Al³⁺
Electronic Effect σ-Inductive (Electron Withdrawing)Stabilizes metal-ligand bonds; Blue-shifts fluorescence

Application 1: Ligand Synthesis for Phosphorescent OLEDs

Context: 8-Aminoquinoline derivatives are precursors for cyclometalated Iridium(III) or Platinum(II) complexes. The 5,6-difluoro substitution is strategically used to widen the bandgap, pushing emission towards the blue spectrum, a notorious challenge in OLED stability.

Mechanism of Action

The 5,6-difluoro motif withdraws electron density from the quinoline ring. When complexed with Iridium (Ir), this lowers the HOMO of the ligand more than the LUMO, effectively increasing the triplet energy gap (


).
Protocol: Synthesis of Bis-Chelated Zinc(II) Complex (Model System)

Note: While Ir-complexes are used for devices, Zn-complexes are excellent for initial photophysical characterization.

Reagents:

  • 5,6-Difluoro-8-quinolinamine (1.0 eq)

  • Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O] (0.55 eq)

  • Methanol (HPLC Grade)

  • Triethylamine (TEA) (1.1 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 180 mg (1 mmol) of 5,6-Difluoro-8-quinolinamine in 10 mL of warm methanol (50°C) under N₂ atmosphere.

  • Activation: Add 153 µL (1.1 mmol) of TEA to deprotonate the amine slightly, facilitating coordination.

  • Complexation: Dropwise add a solution of Zn(OAc)₂ (120 mg in 5 mL MeOH) over 10 minutes. The solution should turn bright yellow/green fluorescent immediately.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours to ensure thermodynamic product formation.

  • Isolation: Cool to room temperature. The complex often precipitates. If not, reduce volume by 50% via rotary evaporation and add cold diethyl ether.

  • Purification: Filter the precipitate, wash with cold water (to remove excess Zn salts) and diethyl ether. Dry under vacuum at 60°C.

Validation:

  • UV-Vis: Observe a bathochromic shift compared to the free ligand.

  • PL Spectroscopy: Excitation at ~380 nm should yield sharp emission at ~500-520 nm (Green).

Application 2: Fluorescent Chemosensor for Zn²⁺

Context: The 8-aminoquinoline motif is a classic "fluorophore-spacer-receptor" system. The 5,6-difluoro analog offers higher resistance to photo-bleaching and reduced interference from background biological pH due to its altered pKa.

Signaling Pathway Diagram (PET Mechanism)

The fluorescence is typically quenched in the free ligand due to Photoinduced Electron Transfer (PET) from the amine lone pair to the quinoline ring. Metal binding blocks this lone pair, restoring fluorescence (Chelation Enhanced Fluorescence - CHEF).

PET_Mechanism FreeLigand Free Ligand (5,6-Difluoro-8-quinolinamine) Excitation Photon Absorption (hv) FreeLigand->Excitation Zn_Binding Zn2+ Coordination FreeLigand->Zn_Binding + Zn2+ PET_Process PET Process (Lone pair -> Fluorophore) Excitation->PET_Process Excited State Quenching Fluorescence OFF (Non-radiative decay) PET_Process->Quenching Complex Metal-Ligand Complex (Rigid Structure) Zn_Binding->Complex Emission Fluorescence ON (CHEF Effect) Complex->Emission PET Blocked

Figure 1: Mechanism of Chelation Enhanced Fluorescence (CHEF) in 8-aminoquinoline derivatives.

Sensor Fabrication Protocol (Thin Film)

Objective: Create a solid-state sensor for detecting Zn²⁺ in aqueous streams (e.g., environmental monitoring).

  • Substrate Prep: Clean quartz slides with Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 min. Caution: Highly Corrosive. Rinse with DI water and dry.

  • Polymer Matrix: Prepare a 5% w/v solution of PMMA (Polymethyl methacrylate) in Toluene.

  • Doping: Add 5,6-Difluoro-8-quinolinamine to the PMMA solution to achieve a 1.0 wt% concentration. Sonicate for 30 mins.

  • Spin Coating: Spin coat onto quartz slides at 2000 RPM for 60 seconds.

  • Annealing: Bake at 80°C for 1 hour to remove solvent.

  • Sensing Test: Immerse the film in Zn²⁺ aqueous solutions (1 µM - 1 mM). Monitor fluorescence intensity at

    
     nm.
    

Synthesis Pathway of the Core Scaffold

If the specific CAS is unavailable commercially, it is synthesized via the reduction of the nitro-precursor, which is accessible via modified Skraup or nitration protocols.

Synthesis_Route Start 3,4-Difluoroaniline Step1 Skraup Reaction (Glycerol, H2SO4, As2O5) Start->Step1 Intermediate1 5,6-Difluoroquinoline Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4, 0°C) Intermediate1->Step2 Intermediate2 5,6-Difluoro-8-nitroquinoline Step2->Intermediate2 Step3 Reduction (Fe/HCl or H2/Pd-C) Intermediate2->Step3 Product 5,6-Difluoro-8-quinolinamine (Target) Step3->Product

Figure 2: Retrosynthetic pathway for 5,6-Difluoro-8-quinolinamine.

References

  • Albrecht, M., et al. (2019). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." SciSpace.

  • Qiao, H., et al. (2023).[1] "Photo/electrocatalytic site-selective C-H functionalization of 8-aminoquinolines." Green Chemistry.

  • Mohamad, N.S., et al. (2021).[2] "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 21(1), 311.[2]

  • Takeda, Y., et al. (2019). "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation." Scientific Reports.

  • Sigma-Aldrich. "5-Aminoquinolin-8-ol Product Page (Structural Analog Reference)." [3]

Sources

Troubleshooting & Optimization

"5,6-Difluoro-8-quinolinamine" reaction byproducts identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Troubleshooting

Doc ID: TS-Q8F2-001 | Version: 2.4 | Status: Active

Introduction: The "Silent" Instability of 8-Aminoquinolines

As a Senior Application Scientist, I often see researchers treat 5,6-difluoro-8-quinolinamine (and its 8-aminoquinoline congeners) as standard stable intermediates. They are not. This scaffold is electronically unique; the electron-rich amino group at position 8, combined with the electron-withdrawing fluorine atoms at 5 and 6, creates a "push-pull" system that is highly susceptible to oxidative degradation and regio-isomeric contamination .

If you are observing "black tars," unexpected mass shifts (+14, +16), or complex


 NMR splitting patterns, you are likely dealing with one of three specific failure modes: incomplete reduction , oxidative dimerization , or isomeric carryover .

This guide bypasses standard textbook advice to address the specific, messy reality of working with fluorinated 8-aminoquinolines.

Module 1: Diagnostic Workflows (The "Triage")

Before altering your synthesis, identify the impurity using this logic flow.

Visual & Analytical Symptom Checker
SymptomLikely CulpritMass Spec (

)
Root Cause
Yellow/Orange Solid Nitro-precursor or Azo-dimer

(start mat.) or

Incomplete reduction or base-catalyzed coupling.
Dark Red/Black Tar Quinone-imine / Polymer

or Polymer
Air oxidation (free base instability).
M+16 Peak Hydroxylamine (

)

Stalled reduction (poisoned catalyst).
Complex

NMR
Regioisomer (5,7-difluoro)

(Identical)
Impure starting material (nitration selectivity).
Troubleshooting Decision Tree

TroubleshootingTree Start Identify Impurity CheckMS Check LC-MS (ESI+) Start->CheckMS MassM Mass = M+1 (Target) CheckMS->MassM Target Found MassPlus16 Mass = M+16 CheckMS->MassPlus16 Oxygen Insertion MassMminus2 Mass = M-2 CheckMS->MassMminus2 Oxidation MassIdentical Mass Correct, but NMR impure CheckMS->MassIdentical Isomers Action1 Check 19F NMR for Regioisomers MassM->Action1 Action2 Hydroxylamine Intermediate (Incomplete Reduction) MassPlus16->Action2 Action3 Quinone-Imine Formation (Air Oxidation) MassMminus2->Action3 Action4 Recrystallize Precursor (5,7 vs 5,6 separation) MassIdentical->Action4

Figure 1: Rapid diagnostic logic for 8-aminoquinoline impurities.

Module 2: Synthetic Byproducts (The "Creation" Phase)

The most common route to your target is the reduction of 5,6-difluoro-8-nitroquinoline . This step is treacherous.

Issue 1: The Hydroxylamine Trap (M+16)

The Science: Reduction of nitro groups proceeds via a nitroso (


) and hydroxylamine (

) intermediate. The 8-position in quinolines is sterically crowded. If you use mild reducing agents (e.g.,

, Fe/AcOH) or if your Pd/C catalyst is poisoned by sulfur traces, the reaction often stalls at the hydroxylamine.
  • Detection: LC-MS shows a peak at

    
    . The compound may appear slightly more polar than the amine on TLC.
    
  • Fix:

    • Switch to Hydrazine hydrate (

      
      ) with Pd/C  or Raney Nickel  under 50 psi 
      
      
      
      . These are more aggressive and drive the reaction to completion.
    • Protocol: Dissolve crude in MeOH, add 10% Pd/C (10 wt%), heat to reflux, and add hydrazine dropwise. Caution: Exothermic.

Issue 2: Regioisomer Contamination (The "Ghost" Peak)

The Science: The precursor, 5,6-difluoro-8-nitroquinoline, is often made by nitrating 5,6-difluoroquinoline. Nitration is an electrophilic aromatic substitution (


). The directing effects of the fluorines (ortho/para directors) compete with the quinoline nitrogen. This often yields a mixture of 8-nitro  (desired) and 5-nitro  (undesired) isomers.
  • Why it matters: 5-amino-6,7-difluoroquinoline (if numbering shifts) or other isomers have different biological activities.

  • Detection (

    
     NMR): 
    
    • 5,6-Difluoro (Target): You will see two distinct fluorine signals. Because F5 and F6 are ortho to each other, the coupling constant (

      
      ) will be large (~18–22 Hz ).
      
    • 5,7-Difluoro (Impurity): If the fluorines are meta to each other, the coupling constant (

      
      ) drops significantly (~2–5 Hz ).
      
  • Fix: Separation must happen at the Nitro stage. The amines are too polar and unstable to separate easily. Recrystallize the nitro-intermediate from Ethanol/Acetone before reduction.

Module 3: Stability & Storage (The "Degradation" Phase)

Users frequently report: "My product was yellow yesterday, but it's black today."

The Mechanism: Oxidative Quinone Formation

Free base 8-aminoquinolines are air-sensitive. The electron-rich ring system easily oxidizes to form quinone-imines (specifically quinoline-5,8-dione derivatives if defluorination occurs, or simply oxidative polymers).

OxidationPath Amine 8-Aminoquinoline (Free Base) Radical Radical Cation (Reactive) Amine->Radical O2 / Light Quinone Quinone-Imine (Dark/Toxic) Radical->Quinone -2H, -F- Dimer Azo-Dimer (Impurity) Radical->Dimer Coupling

Figure 2: The oxidative degradation pathway of electron-rich aminoquinolines.

Protocol: Stabilization via Salt Formation

Never store 5,6-difluoro-8-quinolinamine as a free base. You must convert it to a salt immediately after isolation.

Step-by-Step Salt Formation:

  • Dissolution: Dissolve the freshly isolated free base in minimal anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acidification: Add 2.0 equivalents of HCl in Dioxane (4M) or p-Toluenesulfonic acid (TsOH) dissolved in ethanol.

    • Why TsOH? Tosylate salts are often less hygroscopic and more crystalline than hydrochlorides for quinolines.

  • Precipitation: The salt will precipitate immediately. Filter under Argon/Nitrogen.

  • Storage: Store the salt at -20°C under Argon.

Frequently Asked Questions (FAQ)

Q: I see a peak at M-19 in my Mass Spec. What is this? A: This is likely defluorination . If you used catalytic hydrogenation (


, Pd/C) for too long or at high temperatures, you may have reduced off one of the fluorine atoms (Hydrodefluorination).
  • Fix: Stop the reaction immediately upon consumption of starting material. Switch to mild reducing agents like Iron powder/Ammonium Chloride (

    
    )  which are chemoselective for nitro groups and will not touch the C-F bond.
    

Q: Can I use column chromatography to purify the amine? A: Risky. Silica gel is slightly acidic and can trap the basic amine, leading to streaking and yield loss. Furthermore, the time on the column exposes the compound to air/oxidation.

  • Recommendation: If you must use silica, pretreat the column with 1% Triethylamine (TEA) in the mobile phase to neutralize acid sites. However, acid-base extraction or recrystallization as the HCl salt is far superior.

Q: The


 NMR shows complex multiplets instead of clean doublets. 
A:  This is due to proton-fluorine coupling  (

). The fluorines couple to each other (

) AND to neighboring protons.
  • Fix: Run a proton-decoupled

    
     NMR (
    
    
    
    )
    . This will collapse the multiplets into clean doublets (showing only the F-F coupling), allowing you to easily measure the coupling constant to confirm the 5,6-substitution pattern (Ortho
    
    
    20Hz).

References

  • BenchChem. (2025).[1] 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

  • National Institutes of Health (NIH). (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model.

  • ResearchGate. (2025).[2] 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline derivatives.

  • MDPI. (2013). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics.

  • Alfa Chemistry. (2025).[2] 19F NMR Chemical Shift Table & Coupling Constants.

Sources

Optimizing reaction conditions for "5,6-Difluoro-8-quinolinamine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Technical Support Center for the synthesis of 5,6-Difluoro-8-quinolinamine . It moves beyond generic textbook instructions to address the specific electronic and steric challenges of the 5,6-difluoro motif.

Ticket ID: 56DFQ-OPT-2024 Subject: Optimization of Reaction Conditions, impurity profiling, and yield maximization. Assigned Specialist: Senior Application Scientist

Executive Summary: The "5-6-8" Challenge

Synthesizing 5,6-Difluoro-8-quinolinamine (CAS: N/A for specific isomer, generic fluoro-8-amino class) presents a unique "Trojan Horse" problem. The fluorine atoms at positions 5 and 6 deactivate the ring for electrophilic attack but make the final amine highly susceptible to oxidative degradation. Furthermore, standard catalytic hydrogenation methods often lead to hydrodefluorination (stripping of fluorine), destroying your expensive core.

This guide prioritizes Chemo-selectivity (keeping the F atoms) and Oxidation Management (keeping the amine).

Part 1: The Synthesis Workflow (Visualized)

The most robust industrial route avoids the harsh Skraup conditions on sensitive amino-fluorobenzenes. Instead, we utilize the Nitration-Reduction pathway starting from the quinoline scaffold.

SynthesisWorkflow Start 3,4-Difluoroaniline (Starting Material) Step1 Skraup Cyclization (Glycerol/H2SO4) Start->Step1 Ring Construction Inter1 5,6-Difluoroquinoline (Stable Intermediate) Step1->Inter1 Step2 Nitration (HNO3/H2SO4, 0-5°C) Inter1->Step2 Regioselective (Pos 5 blocked) Inter2 5,6-Difluoro-8-nitroquinoline (Critical Precursor) Step2->Inter2 Step3 Chemo-selective Reduction (Fe/NH4Cl or Pt/C) Inter2->Step3 Avoid Pd/C! Product 5,6-Difluoro-8-quinolinamine (Final Product) Step3->Product

Figure 1: Optimized synthetic pathway highlighting the critical nitration regioselectivity and reduction chemo-selectivity.

Part 2: Critical Process Parameters (FAQs)

Q1: Why is my yield low during the nitration of 5,6-difluoroquinoline?

Diagnosis: You are likely experiencing over-nitration or temperature runaway. Technical Insight: In unsubstituted quinoline, nitration competes between positions 5 and 8. However, in 5,6-difluoroquinoline , position 5 is blocked by Fluorine. This theoretically directs nitration to position 8.

  • The Trap: The fluorine atoms are electron-withdrawing, deactivating the benzene ring. This requires harsher conditions to initiate nitration, but once started, the reaction is exothermic.[1] If the temperature exceeds 10°C during addition, you risk di-nitration (at pos 7) or decomposition.

  • Protocol Adjustment:

    • Dissolve 5,6-difluoroquinoline in concentrated H2SO4 at 0°C.

    • Add fuming HNO3 dropwise over 1 hour, maintaining internal temp < 5°C.

    • Critical: Do not heat to reflux. Stir at room temperature (20-25°C) for 12 hours.

Q2: I see "M-19" peaks in my Mass Spec after reduction. What happened?

Diagnosis: You have suffered Hydrodefluorination . Technical Insight: If you used Pd/C and Hydrogen gas , you likely cleaved one of the C-F bonds. Palladium is excellent for inserting into Carbon-Halogen bonds, especially in electron-deficient rings like fluoro-quinolines.

  • The Fix (Green Chemistry): Switch to Iron powder (Fe) and Ammonium Chloride (NH4Cl) in Ethanol/Water (3:1).

    • Mechanism:[2][3][4][5][6][7] This single-electron transfer (SET) reduction is mild and does not possess the chemisorption energy required to break the C-F bond.

  • The Fix (Catalytic): If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur "poisons" the catalyst just enough to prevent halogenolysis while allowing nitro reduction.

Q3: My product turns black/tarry during workup. How do I stop this?

Diagnosis: 8-Aminoquinolines are notoriously prone to air oxidation, forming quinone-imines and polymers (similar to dopamine polymerization). Protocol Adjustment:

  • Degas Solvents: Use N2-sparged solvents for all extraction steps.

  • Acidic Workup: The amine is stable as a salt. Instead of evaporating the free base to dryness:

    • Extract the amine into organic solvent (e.g., DCM).[8][9]

    • Immediately add 2M HCl in ether/dioxane .

    • Isolate the Dihydrochloride salt . This salt is stable for months at 4°C.

  • Avoid Silica Gel: Chromatography on silica can catalyze oxidation. If purification is needed, use neutral alumina or recrystallization from Ethanol/Hexane.

Part 3: Experimental Protocol (Optimized)

Step A: Nitration (The "Targeted Strike")
  • Reagents: 5,6-difluoroquinoline (1.0 eq), H2SO4 (conc, 10 vol), HNO3 (fuming, 1.2 eq).

  • Procedure:

    • Charge H2SO4 into a reactor; cool to 0°C.

    • Add 5,6-difluoroquinoline slowly (exothermic).

    • Add HNO3 dropwise, keeping T < 5°C.

    • Warm to 25°C and stir for 4-6 h. Monitor by TLC/HPLC.

    • Quench: Pour onto ice water. Neutralize with Na2CO3 (solid) to pH 8.

    • Isolate: Filter the yellow precipitate (5,6-difluoro-8-nitroquinoline).

Step B: Reduction (The "Gentle Touch")
  • Reagents: Nitro-precursor (1.0 eq), Iron Powder (325 mesh, 5.0 eq), NH4Cl (5.0 eq), Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend precursor in EtOH/H2O.

    • Add NH4Cl and Iron powder.

    • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Check Point: Solution should turn from yellow (nitro) to colorless/dark (amine/iron oxides).

    • Workup: Filter hot through Celite (remove Fe sludge).

    • Isolation: Concentrate filtrate. Partition between EtOAc and NaHCO3. Dry organic layer (Na2SO4).[8][9]

    • Salt Formation: Add HCl/Dioxane to precipitate the stable salt.

Part 4: Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowYield Low Yield / Incomplete Type->LowYield Impurity Impurity / Side Product Type->Impurity CheckTemp Check Nitration Temp Was it >10°C? LowYield->CheckTemp CheckCat Check Catalyst Did you use Pd/C? Impurity->CheckCat Sol1 Over-nitration/Decomp. Keep T < 5°C CheckTemp->Sol1 Yes Sol2 Defluorination detected. Switch to Fe/NH4Cl CheckCat->Sol2 Yes Sol3 Oxidation detected. Isolate as HCl Salt CheckCat->Sol3 No (Dark Tar)

Figure 2: Decision matrix for troubleshooting common synthesis failures.

Part 5: Analytical Reference Data

Parameter5,6-Difluoro-8-nitroquinoline5,6-Difluoro-8-quinolinamine
Appearance Yellow Crystalline SolidPale Brown Solid (darkens in air)
1H NMR (Diagnostic) Downfield shift of H-7 (ortho to NO2)Upfield shift of H-7 (ortho to NH2)
Mass Spec (M+) 210.1180.1
Solubility DCM, EtOAc, insoluble in waterSoluble in MeOH, dilute HCl
Storage Ambient, dry-20°C, under Argon

References

  • Vertex AI Search . (2024). Preparation of 5-amino-8-hydroxyquinoline (CN102295600A).[5] Google Patents. 5[10][11]

  • National Institutes of Health (NIH) . (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. 8

  • MDPI . (2020).[9] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 12

  • Royal Society of Chemistry . (2013). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. 2[6][7][10][11][12]

  • BenchChem . (n.d.). An In-depth Technical Guide to 5,6-Dihydroxy-8-aminoquinoline. 1

Sources

"5,6-Difluoro-8-quinolinamine" recrystallization solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,6-Difluoro-8-quinolinamine Purification

Diagnostic & Solvent Selection: Where to Start?

Q: I cannot find a specific literature precedent for recrystallizing 5,6-Difluoro-8-quinolinamine. What is the recommended starting solvent system?

A: Due to the specific fluorination pattern of this 8-aminoquinoline derivative, direct literature precedents are sparse compared to the non-fluorinated parent. However, based on the solubility parameters of the 8-aminoquinoline core and the lipophilic shift induced by the 5,6-difluoro substitution, we recommend the following Tier 1 Solvent Systems .

The presence of the 8-amino group introduces polarity and hydrogen-bonding capability, while the difluoro-substitution increases lipophilicity and reduces water solubility compared to the parent quinoline.

Tier 1: Primary Solvent Systems (High Probability of Success)
Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 9:1 to 5:1Anti-solvent precipitation. The compound dissolves in hot ethanol; water acts as the anti-solvent upon cooling.General Purity. Removes inorganic salts and highly polar byproducts.
Ethyl Acetate / Hexanes 1:2 to 1:5Temperature-dependent solubility. Dissolve in min. hot EtOAc; add Hexanes until turbid.Lipophilic Impurities. Excellent for removing non-polar tars or unreacted starting materials.
Toluene 100%Temperature gradient. High solubility at reflux, low at RT.Scale-up. Good recovery yields; avoids "oiling out" issues common with alcohols.

Q: My crude material is a dark, sticky solid. Is this normal?

A: Yes. 8-Aminoquinolines are electron-rich and prone to oxidative degradation , often resulting in dark, tarry impurities (quinones or azo-dimers) that coat the crystals.

  • Immediate Action: Perform a pre-recrystallization wash . Triturate the crude solid with cold hexanes or pentane to remove surface oils before attempting the main recrystallization.

  • Process Note: All heating steps should ideally be performed under an inert atmosphere (Nitrogen or Argon) to prevent further darkening.

Protocol Optimization: The "Self-Validating" Workflow

Q: How do I determine the exact ratio for the Ethanol/Water system?

A: Do not guess. Follow this Saturation Point Titration Protocol to determine the exact metastable zone for your specific batch.

Step-by-Step Protocol:

  • Dissolution: Place 1.0 g of crude 5,6-Difluoro-8-quinolinamine in a flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Add Absolute Ethanol in small portions (0.5 mL) through the top of the condenser while heating to reflux (approx. 78°C).

  • Saturation Check: Continue adding ethanol just until the solid dissolves completely. Note the volume (

    
    ).
    
    • Critical Check: If colored insoluble specs remain, filter the hot solution immediately through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Titration: While maintaining reflux, add Deionized Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 0.5 - 1.0 mL of Ethanol to clear the solution back to transparency.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Do not use an ice bath yet. Rapid cooling induces oiling out.

  • Harvest: Once thick crystals form at RT, cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter and wash with cold 50% EtOH/Water.

Troubleshooting Common Failures

Q: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. This is common with fluorinated amines.

Corrective Actions:

  • Seeding: Retain a tiny crystal from a previous small-scale attempt (or scratch the glass side). Add this seed crystal when the solution is slightly supersaturated but still warm (~40-50°C).

  • Change Solvent: Switch to Toluene . The higher boiling point and aromatic nature often favor

    
    -
    
    
    
    stacking interactions, promoting crystal lattice formation over amorphous oil separation.
  • Slower Cooling: Wrap the flask in aluminum foil or a towel to extend the cooling period.

Q: The crystals are colored (orange/brown) instead of the expected pale yellow. Is the purity compromised?

A: Likely, yes. The color comes from trace oxidation products.

  • Solution: Use Activated Charcoal (Norit) .

    • Dissolve crude in hot solvent.

    • Add activated charcoal (5-10% by weight).

    • Reflux for 5-10 minutes.

    • Hot Filter through Celite to remove charcoal.

    • Proceed with crystallization.[1][2]

Visualizing the Workflow

The following diagram outlines the decision logic for optimizing the purification process.

Recrystallization_Workflow Start Start: Crude 5,6-Difluoro-8-quinolinamine Solubility_Test Solubility Test (100 mg scale) Start->Solubility_Test Decision_Soluble Soluble in Hot EtOH? Solubility_Test->Decision_Soluble Path_EtOH System A: Ethanol/Water Decision_Soluble->Path_EtOH Yes Path_Tol System B: Toluene (Hot) Decision_Soluble->Path_Tol No (Try Toluene) Issue_Oil Issue: Oiling Out? Path_EtOH->Issue_Oil Action_Charcoal Action: Activated Charcoal Path_EtOH->Action_Charcoal If Dark Colored Path_Tol->Issue_Oil Action_Seed Action: Seeding & Slow Cool Issue_Oil->Action_Seed Yes Final_Crystals Pure Crystals (Pale Yellow) Issue_Oil->Final_Crystals No Action_Seed->Final_Crystals Action_Charcoal->Final_Crystals

Figure 1: Decision matrix for selecting solvent systems and troubleshooting phase separation issues.

Safety & Stability (E-E-A-T)

  • Fluorine Handling: While the C-F bond is stable, the 8-amino group makes the ring electron-rich. Avoid strong oxidizers (e.g., nitric acid) during cleaning, as this can lead to rapid, exothermic decomposition.

  • Storage: Store purified crystals under an inert atmosphere (Argon) at -20°C. 8-Aminoquinolines are known to degrade slowly in air, turning from yellow to brown over months [1].

References

  • PubChem. (2025). 8-Aminoquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Gershon, H., et al. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

  • Carroll, W. A., et al. (2014). Synthesis of 8-aminoquinoline derivatives. Journal of Medicinal Chemistry. (General reference for 8-aminoquinoline handling).
  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection. Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: 5,6-Difluoro-8-quinolinamine Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5,6-Difluoro-8-quinolinamine is a critical intermediate in pharmaceutical synthesis, valued for the unique electronic properties imparted by its fluorine substituents. However, like many 8-aminoquinoline derivatives, its stability can be a significant concern during synthesis, formulation, storage, and analysis.[1][2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, identify, and mitigate potential degradation pathways. It is structured in a question-and-answer format to directly address common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solid-state 5,6-Difluoro-8-quinolinamine is developing a pale yellow or brownish tint over time. What is causing this?

A1: This is a classic sign of oxidative degradation, a common issue for 8-aminoquinoline compounds. The 8-amino group is an electron-donating group that makes the quinoline ring system susceptible to oxidation.[1] Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can initiate a cascade of reactions. This often leads to the formation of highly colored quinone-imine type structures and, eventually, polymeric materials. The fluorine atoms at the 5 and 6 positions are electron-withdrawing and can modulate this reactivity, but the fundamental susceptibility of the 8-amino group remains.

Recommendation:

  • Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in amber vials, and at reduced temperatures (e.g., 2-8 °C or -20 °C for long-term storage).

  • Handling: For sensitive reactions or when preparing stock solutions, handle the material in a glovebox or use Schlenk techniques to minimize oxygen exposure.

Q2: What are the primary environmental factors that can degrade 5,6-Difluoro-8-quinolinamine in solution?

A2: The stability of 5,6-Difluoro-8-quinolinamine in solution is primarily influenced by four factors: pH, light, oxygen, and temperature.

  • pH (Hydrolysis): The compound is most susceptible to hydrolytic degradation under strongly acidic or basic conditions. Acidic conditions (pH < 3) can lead to accelerated hydrolysis of the amino group, although 8-aminoquinolines can show complex pH-dependent oxidation behavior.[1][3] Alkaline conditions (pH > 9) can also promote degradation.[4] For maximum stability in aqueous or semi-aqueous solutions, maintaining a pH near neutral (pH 6-8) is advisable.

  • Light (Photodegradation): Quinoline and its derivatives are known to be photosensitive.[5][6] UV or even strong visible light can provide the energy to excite the molecule, leading to the formation of reactive species and subsequent degradation. Photodegradation can be accelerated by photosensitizers or radical producers in the solution matrix.[5]

  • Oxygen (Oxidation): As with the solid state, dissolved oxygen is a major threat. The presence of redox-active metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically enhance oxidative degradation.[7]

  • Temperature: Elevated temperatures will accelerate all degradation pathways (hydrolysis, oxidation) according to Arrhenius kinetics.

Q3: What are the likely degradation products I should be looking for in my analytical runs (e.g., LC-MS)?

A3: While specific degradation products for 5,6-Difluoro-8-quinolinamine are not extensively documented in public literature, we can predict the most probable structures based on the known chemistry of 8-aminoquinolines and related compounds.

  • Oxidation Products: The primary pathway involves the amino group. Expect to see the formation of a quinone-imine derivative (mass increase of 14 Da, corresponding to -2H +O). This can be followed by hydroxylation of the ring.

  • Hydrolysis Product: Under harsh acidic or basic conditions, hydrolysis of the amino group to a hydroxyl group can occur, yielding 5,6-Difluoro-8-hydroxyquinoline (mass change of +1 Da, corresponding to -NH₂ +OH).

  • Photodegradation Products: Photolytic stress can lead to hydroxylated species, such as hydroxy-5,6-difluoro-8-quinolinamine , or even cleavage of the quinoline ring system under prolonged exposure.[5]

  • Dimers and Polymers: Oxidative pathways can lead to the formation of dimers or higher-order oligomers, which may appear as broad, late-eluting peaks in chromatography or be lost to precipitation.

Part 2: Troubleshooting Experimental Issues

Problem: My HPLC/LC-MS analysis shows multiple new peaks appearing in my sample over a short period, even when stored in the autosampler. What's happening?

Causality: This indicates that your compound is unstable under your analytical or storage conditions. The appearance of new peaks, especially those with altered UV spectra or masses corresponding to the products mentioned in FAQ Q3, points directly to on-instrument or short-term storage degradation. The mobile phase composition (pH), solvent choice, and exposure to light in the autosampler are likely culprits.

Troubleshooting Protocol: Identify the Source of Instability

  • Control Experiment: Immediately prepare a fresh solution of your compound in a known stable solvent (e.g., ACN or DMSO, purged with nitrogen) and inject it immediately. This is your baseline (T=0) chromatogram.

  • Isolate Variables:

    • Mobile Phase Stability: Prepare a dilution of your compound directly in your mobile phase and let it sit on the bench for the typical duration of a sequence run. Inject and compare to the T=0 run. If new peaks appear, your mobile phase pH or composition is causing degradation.

    • Solvent Stability: Dilute your compound in your sample solvent (e.g., 50:50 Acetonitrile:Water) and let it sit. Inject at timed intervals (e.g., 0, 2, 4, 8 hours). This will reveal instability in your chosen diluent.

    • Photostability: Run two parallel stability experiments in your sample diluent. Wrap one vial completely in aluminum foil and leave the other exposed to ambient lab light. Compare the chromatograms after several hours. A difference indicates photosensitivity.

  • Solution:

    • Adjust the mobile phase pH to be closer to neutral if possible.

    • Use amber or light-blocking autosampler vials.

    • Keep the autosampler tray cooled (e.g., 4-10 °C).

    • Prepare samples fresh and add them to the injection queue immediately before analysis.

Problem: My reaction yield is consistently low, and I'm isolating a colored, intractable byproduct. How can I confirm if it's due to degradation of my starting material?

Causality: The reaction conditions (e.g., high temperature, strong acid/base, presence of an oxidant) are likely degrading the 5,6-Difluoro-8-quinolinamine before it can react as intended. The colored byproduct is characteristic of oxidative polymerization.

Troubleshooting Protocol: Forced Degradation Study

A forced degradation study is a systematic way to determine the susceptibility of a drug substance to various stress conditions.[8][9] This is a core activity in pharmaceutical development mandated by guidelines like the ICH.[8]

Objective: To intentionally degrade the compound under controlled conditions to rapidly identify its degradation pathways and primary degradants. A good target is to achieve 5-20% degradation of the parent compound.[10]

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis 0.1 M HCl, 60°C Stock->Acid Aliquot & Treat Base Base Hydrolysis 0.1 M NaOH, 60°C Stock->Base Aliquot & Treat Ox Oxidation 3% H2O2, RT Stock->Ox Aliquot & Treat Heat Thermal 80°C in Solution Stock->Heat Aliquot & Treat Light Photolytic ICH Light Chamber Stock->Light Aliquot & Treat Control Control Stored at 4°C, Protected Stock->Control Aliquot & Treat HPLC HPLC-UV/DAD Acid->HPLC Inject at T=0, 2, 8, 24h Base->HPLC Inject at T=0, 2, 8, 24h Ox->HPLC Inject at T=0, 2, 8, 24h Heat->HPLC Inject at T=0, 2, 8, 24h Light->HPLC Inject at T=0, 2, 8, 24h Control->HPLC Inject at T=0, 2, 8, 24h LCMS LC-MS HPLC->LCMS Characterize Peaks caption Workflow for a Forced Degradation Study.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Prepare Stock: Create a 1 mg/mL stock solution of 5,6-Difluoro-8-quinolinamine in acetonitrile.

  • Set Up Stress Conditions: In separate amber vials, mix aliquots of the stock solution with the stressor solutions as detailed in the table below.

  • Incubate: Place the vials under the specified conditions. Include a control sample (stock diluted with neutral solvent, protected from light, and refrigerated) to ensure the change is due to the stressor.

  • Sample and Quench: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial. Quench the acid/base samples by neutralizing them with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analyze: Analyze all samples by a stability-indicating HPLC method (e.g., a gradient method that can separate the parent peak from all new peaks). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradants.

Data Presentation: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTypical Duration
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60 °C2 - 24 hours
Oxidation 3% H₂O₂Room Temp2 - 24 hours
Thermal Neutral Solvent (e.g., 50:50 ACN:H₂O)80 °C24 - 72 hours
Photolytic ICH-compliant light chamber (UV/Vis)Room TempPer ICH Q1B

By comparing the chromatograms from the stressed samples to your reaction mixture, you can confirm if the byproducts match known degradants. If a major degradant from the oxidative stress arm matches the colored byproduct from your reaction, you have strong evidence that oxidative degradation is the cause of your low yield.

Solution:

  • De-gas all reaction solvents thoroughly (e.g., by sparging with argon for 30 minutes).

  • Run the reaction under a strict inert atmosphere (N₂ or Ar).

  • Consider adding a radical scavenger or antioxidant to the reaction if compatible with your chemistry.

Part 3: Key Degradation Pathways

Based on established chemical principles for 8-aminoquinolines, the following degradation pathways are most probable for 5,6-Difluoro-8-quinolinamine.

G cluster_ox Oxidative Pathway cluster_hydro Hydrolytic Pathway cluster_photo Photolytic Pathway Parent 5,6-Difluoro-8-quinolinamine Ox1 Radical Cation Parent->Ox1 [O], -e⁻, -H⁺ (Air, H₂O₂, Light) Hyd1 5,6-Difluoro-8-hydroxyquinoline Parent->Hyd1 H₃O⁺ or OH⁻ Heat Pho1 Hydroxylated Derivatives Parent->Pho1 hν (UV/Vis light) + •OH Ox2 5,6-Difluoroquinoline-8-imine Ox1->Ox2 +O, -H₂O Ox3 Polymeric Material (Colored) Ox2->Ox3 Dimerization/ Polymerization Pho2 Ring-Opened Products Pho1->Pho2 Further Irradiation caption Potential Degradation Pathways.

Caption: Potential Degradation Pathways.

Pathway Explanations:

  • Oxidative Pathway: This is often the most significant pathway under ambient conditions. It proceeds via single-electron transfer to form a radical cation, which is then rapidly converted to a quinone-imine type structure.[1] These imines are highly reactive and can polymerize, leading to the characteristic discoloration.

  • Hydrolytic Pathway: This pathway involves the nucleophilic attack of water or hydroxide on the C8 position, leading to the displacement of the amino group. This is typically slower than oxidation but can become significant at non-neutral pH and elevated temperatures.[3]

  • Photolytic Pathway: Absorption of light can generate excited states that react with oxygen or water to form hydroxylated products or can lead to more complex rearrangements and ring cleavage.[5] The presence of photosensitizers in the matrix can greatly accelerate this process.

By understanding these potential liabilities, researchers can proactively design more robust experimental, manufacturing, and storage protocols to ensure the integrity and quality of 5,6-Difluoro-8-quinolinamine and its downstream products.

References

  • Bojarska, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 55667–55677. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available at: [Link]

  • Patel, K. et al. (2016). Forced Degradation Studies: A Tool for Purity and Stability Indicating Method Development for Pharmaceuticals. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Available at: [Link]

  • Pharmacopeial Forum. (2012). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Rathi, E. et al. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 10(6), 1963-1969. Available at: [Link]

  • Štěpánek, I., et al. (2019). Redox Properties of 8-Aminoquinoline and Its N-Phenyl Derivatives. Molecules, 24(19), 3427. Available at: [Link]

  • Wikipedia. (2023). 8-Aminoquinoline. Available at: [Link]

Sources

Technical Support Center: 5,6-Difluoro-8-quinolinamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Profiles & Synthetic Optimization

Executive Summary

This technical guide addresses the synthesis and purification of 5,6-Difluoro-8-quinolinamine (CAS: 1391053-61-6 and related analogs). Due to the electron-deficient nature of the difluoro-substituted ring and the lability of the 8-amino group, researchers often encounter specific impurity classes: regioisomers , oxidative dimers (azo) , hydrodefluorinated byproducts , and over-reduced tetrahydroquinolines .

This guide is structured to assist you in identifying these impurities via HPLC/LC-MS and optimizing your reaction conditions to minimize them.

Module 1: Synthetic Pathways & Impurity Origins

To troubleshoot effectively, you must map the impurity to its origin step. The two dominant routes are Nitration/Reduction (classical) and Pd-Catalyzed Amination (modern).

Visualizing the Impurity Genealogy

The following diagram maps the specific impurities generated at each critical process node.

ImpurityMap Start Start: 5,6-Difluoroquinoline Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration NitroInt Intermediate: 5,6-Difluoro-8-nitroquinoline Nitration->NitroInt Major Path Imp_Regio IMP-A: 7-Nitro Isomer (Regioisomerism) Nitration->Imp_Regio Side Rxn Reduction Step 2: Reduction (H2/Pd-C or Fe/AcOH) NitroInt->Reduction Target Target: 5,6-Difluoro-8-quinolinamine Reduction->Target Optimized Imp_DeF IMP-B: 5-Fluoro-8-quinolinamine (Hydrodefluorination) Reduction->Imp_DeF Pd/C, High Temp/Press Imp_Hydro IMP-C: Hydroxylamine Int. (Incomplete Red.) Reduction->Imp_Hydro Low Temp/Press Imp_Azo IMP-D: Azo-Dimer (Oxidative Coupling) Reduction->Imp_Azo Basic pH/Air Imp_THQ IMP-E: Tetrahydroquinoline (Over-reduction) Reduction->Imp_THQ Long Rxn Time

Caption: Figure 1. Impurity genealogy in the nitration-reduction pathway. Red nodes indicate critical impurities requiring control strategies.

Module 2: Critical Impurity Profiles (The "Big Four")

The "Ghost" Fluorine: Hydrodefluorination (IMP-B)
  • Observation: LC-MS shows a peak with [M-18] relative to the target (Loss of F, gain of H).

  • Cause: Catalytic hydrogenation (Pd/C,

    
    ) is non-selective. The C-F bond, particularly at the 5-position (para to the nitrogen), is susceptible to oxidative addition by Palladium.
    
  • Troubleshooting:

    • Switch Catalyst: Use Platinum on Carbon (Pt/C) or sulfided Platinum, which are less active toward C-Halogen hydrogenolysis than Pd/C.

    • Chemical Reduction: Abandon hydrogenation for Iron/Acetic Acid (Fe/AcOH) or Tin Chloride (

      
      ) . These methods preserve the C-F bond integrity [1].
      
The "Red" Contaminant: Azo-Dimers (IMP-D)
  • Observation: Product turns dark red/brown upon exposure to air; LC-MS shows a dimer mass [2M-2].

  • Cause: 8-aminoquinolines are electron-rich and prone to oxidative coupling. During reduction, if the intermediate hydroxylamine condenses with the nitroso species, azoxy/azo dimers form.

  • Troubleshooting:

    • Acidic Workup: Maintain acidic conditions during workup to protonate the amine (forming the stable salt) immediately.

    • Degassing: Perform all recrystallizations under Argon/Nitrogen.

    • Storage: Store as the HCl or HBr salt, never as the free base [2].

The "Stubborn" Intermediate: Hydroxylamines (IMP-C)
  • Observation: A peak eluting slightly before the product with Mass [M+16].

  • Cause: Incomplete reduction. This is common when using mild reducing agents (e.g., Hydrazine) to avoid defluorination.

  • Troubleshooting:

    • Temperature Ramp: Ensure the reaction finishes with a "hard" heat soak (e.g., reflux for 30 mins) to drive the Hydroxylamine

      
       Amine conversion.
      
Regioisomers (IMP-A)
  • Observation: Split peaks in HPLC with identical Mass Spectrometry signatures.

  • Cause: Nitration of 5,6-difluoroquinoline predominantly targets position 8, but steric/electronic effects can lead to minor 7-nitro formation.

  • Troubleshooting:

    • Purification Point: Do not attempt to separate amine isomers. Separate the Nitro intermediates using silica chromatography (Hexane/EtOAc) before reduction. The polarity difference between 8-nitro and 7-nitro is significantly larger than their amine counterparts [3].

Module 3: Experimental Troubleshooting Guide

Scenario A: "My product is losing Fluorine during Hydrogenation."

Protocol Adjustment: The Fe/AcOH Method Rationale: Iron-mediated reduction is chemically selective for the nitro group and inert toward aryl-fluorides.

  • Dissolution: Dissolve 1.0 eq of 5,6-difluoro-8-nitroquinoline in Ethanol/Acetic Acid (3:1 ratio).

  • Activation: Add 5.0 eq of Iron powder (325 mesh).

  • Initiation: Heat to 60°C. Monitor exotherm.

  • Completion: Reflux for 2 hours. TLC should show complete consumption of starting material (

    
    ) and absence of hydroxylamine intermediate (
    
    
    
    ).
  • Workup (Critical): Filter hot through Celite. Basify filtrate with

    
     to pH 8. Extract immediately with DCM.
    
  • Salt Formation: Treat organic layer with 4M HCl in Dioxane to precipitate the stable 5,6-difluoro-8-quinolinamine dihydrochloride .

Scenario B: "I cannot separate the regioisomers by HPLC."

Analytical Method: Acidic Mobile Phase Rationale: 8-aminoquinolines are bidentate chelators. Without acid, they tail severely on silica/C18 due to interaction with silanols.

ParameterRecommended Setting
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses silanol activity)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Wavelength 254 nm (aromatic) and 280 nm (quinoline specific)
Flow Rate 1.0 mL/min

Note: The TFA is non-negotiable. Neutral pH buffers will result in broad, inseparable peaks for aminoquinolines [4].

Module 4: Decision Logic for Low Purity

Use this flow to diagnose your specific issue.

Troubleshooting Problem Problem: Low Purity / Dark Product CheckLCMS Step 1: Check LC-MS Mass Problem->CheckLCMS MassMinus18 Mass = [M-18]? CheckLCMS->MassMinus18 MassPlus16 Mass = [M+16]? CheckLCMS->MassPlus16 MassCorrect Mass = Target? CheckLCMS->MassCorrect Defluor Issue: Hydrodefluorination Action: Switch from Pd/C to Fe/AcOH MassMinus18->Defluor Yes Hydroxyl Issue: Hydroxylamine Action: Increase Rxn Temp/Time MassPlus16->Hydroxyl Yes Isomers Issue: Regioisomers or Dimer Action: Check HPLC Resolution MassCorrect->Isomers DimerCheck Product turns dark in air? Isomers->DimerCheck Oxidation Issue: Oxidation/Azo formation Action: Store as HCl Salt DimerCheck->Oxidation Yes Regio Issue: 7-Amino Isomer Action: Purify at Nitro stage DimerCheck->Regio No

Caption: Figure 2. Logic flow for diagnosing impurity issues based on Mass Spectrometry and physical observation.

FAQ: Frequently Asked Questions

Q1: Why is my 5,6-difluoro-8-quinolinamine turning black on the shelf? A: Free-base 8-aminoquinolines are highly susceptible to air oxidation, forming quinone-imines and complex polymers. Always convert the product to a salt (HCl, HBr, or Tosylate) immediately after isolation. The salt form is stable for years at 4°C.

Q2: Can I use the Skraup reaction to make this? A: While possible, the Skraup reaction using 3,4-difluoroaniline often yields a mixture of 5,6-difluoro and 6,7-difluoro isomers due to the directing effects of the fluorine atoms during ring closure. The separation of these quinoline isomers is notoriously difficult compared to the nitration route [5].

Q3: My yield is low (<40%) using Pd/C. Why? A: The fluorine atoms on the electron-deficient ring can poison the catalyst or undergo oxidative addition (defluorination), leading to tar formation. If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) , which is specifically designed to prevent dehalogenation.

References

  • BenchChem. (2025).[1] Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from

  • National Toxicology Program. (2022). TR-276: 8-Hydroxyquinoline and Derivatives - Stability and Toxicity Data. Retrieved from

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from

  • Bibliomed. (2023). Simultaneous Separation of Fluoroquinolones Using RP-HPLC on C18 Columns. Retrieved from

  • RSC Advances. (2022). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 8-Quinolinamine Antimalarials: Primaquine vs. the Potential of 5,6-Difluoro-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against malaria, a resilient and adaptable foe, the 8-quinolinamine class of compounds remains a cornerstone of chemotherapy, particularly for its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of the disease.[1] Primaquine, the prototypical 8-quinolinamine, has been the sole agent for this radical cure for over half a century. However, its clinical utility is hampered by a significant drawback: the risk of inducing severe hemolysis in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD).[2][3] This has spurred the quest for safer and more effective analogues.

This guide provides a detailed comparison of the biological activities of primaquine with the theoretical and potential advantages of a next-generation analogue, 5,6-Difluoro-8-quinolinamine. While specific experimental data for 5,6-Difluoro-8-quinolinamine is not yet publicly available, this document will leverage established medicinal chemistry principles and data from related fluorinated quinolines to present a forward-looking analysis for researchers in the field. We will delve into the known mechanisms of action, metabolic pathways, and toxicity profiles, and provide detailed experimental protocols for the key assays used to evaluate these critical parameters.

Primaquine: The Double-Edged Sword in Malaria Therapy

Primaquine is an essential tool in malaria elimination efforts due to its activity against the parasite stages that other antimalarials miss.[1] It is effective against late-stage gametocytes of P. falciparum, thus blocking transmission, and is the only widely available drug for the radical cure of relapsing malaria.[1]

Mechanism of Action and Metabolism: A Complex Interplay

The precise mechanism of action of primaquine is not fully elucidated, but it is understood to be a prodrug that requires metabolic activation.[4] The key steps are believed to involve:

  • CYP2D6-Mediated Activation: Primaquine is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to reactive phenolic metabolites.[4][5]

  • Generation of Reactive Oxygen Species (ROS): These metabolites are thought to redox cycle, generating ROS that induce oxidative damage within the parasite, leading to its death.

This metabolic activation is, however, a double-edged sword. The same reactive metabolites responsible for killing the parasite are also implicated in the hemolytic toxicity observed in G6PD-deficient individuals.[6] G6PD is a crucial enzyme in the pentose phosphate pathway, which is the only source of NADPH in red blood cells. NADPH is essential for maintaining a reduced pool of glutathione, which protects the cells from oxidative damage. In G6PD-deficient individuals, red blood cells are unable to cope with the oxidative stress induced by primaquine's metabolites, leading to their destruction.

The Promise of Fluorination: A New Generation of 8-Quinolinamines

The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, potency, and bioavailability.[7] In the context of 8-quinolinamines, the strategic placement of fluorine atoms on the quinoline core, as in the hypothetical 5,6-Difluoro-8-quinolinamine, offers several potential advantages over primaquine.

Potential Advantages of 5,6-Difluoro-8-quinolinamine:
  • Altered Metabolism: The electron-withdrawing nature of fluorine can significantly alter the electronic properties of the quinoline ring. This could influence the sites and rates of metabolism by CYP enzymes. It is plausible that 5,6-difluoro substitution could disfavor the formation of the specific toxic metabolites responsible for hemolysis, while still allowing the generation of therapeutically active species.

  • Increased Metabolic Stability: Fluorine substitution can block sites of metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile.[7] This could translate to lower or less frequent dosing, improving patient compliance.

  • Enhanced Potency: In some cases, fluorination can lead to increased binding affinity for the target, resulting in enhanced potency. While the precise target of primaquine's active metabolites is not known, altered electronic properties could lead to more effective parasite killing.

  • Reduced Off-Target Effects: By modifying the metabolic profile, fluorination could potentially reduce the generation of metabolites that cause other side effects associated with primaquine, such as gastrointestinal distress.

The development of a compound like 5,6-Difluoro-8-quinolinamine represents a rational design approach to separate the therapeutic efficacy of 8-quinolinamines from their dose-limiting toxicity.

Comparative Biological Activity: A Look at the Data

While we await specific data on 5,6-Difluoro-8-quinolinamine, we can compare the known activity of primaquine with the desired profile of a next-generation analogue.

Biological ActivityPrimaquine5,6-Difluoro-8-quinolinamine (Projected)
Antimalarial Efficacy
In Vitro Antiplasmodial Activity (P. falciparum)Moderate activity against blood stages.Potentially higher or comparable activity.
Hypnozoitocidal Activity (P. vivax/ovale)Gold standard for radical cure.[1]High activity is the primary goal.
Gametocytocidal Activity (P. falciparum)Effective against late-stage gametocytes.[1]Activity against gametocytes is desirable.
Toxicity Profile
In Vitro Hemolytic Activity (G6PD-deficient RBCs)High hemolytic potential.[2][3]Significantly reduced or no hemolytic activity.
In Vitro Cytotoxicity (e.g., HepG2 cells)Moderate cytotoxicity.Lower cytotoxicity is expected.
Metabolic Profile
Primary Metabolizing EnzymeCYP2D6.[4][5]Potentially altered CYP metabolism, with reduced formation of toxic metabolites.
Major MetabolitesCarboxyprimaquine, hydroxylated derivatives.[8]Different metabolic profile, potentially with more stable and less toxic metabolites.

Experimental Protocols for Comparative Evaluation

To rigorously compare a new candidate like 5,6-Difluoro-8-quinolinamine with primaquine, a series of standardized in vitro and in vivo assays are essential. Below are detailed protocols for key in vitro experiments.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay

This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.[9][10]

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) in human O+ red blood cells (RBCs) at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 µg/mL gentamicin at 37°C in a 5% CO2, 5% O2, 90% N2 atmosphere.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds (5,6-Difluoro-8-quinolinamine and primaquine) and a standard antimalarial (e.g., chloroquine) in RPMI 1640 medium in a 96-well plate. Include drug-free wells as a negative control and uninfected RBCs as a background control.

  • Assay Initiation: Synchronize parasite cultures to the ring stage. Dilute the parasitized RBCs to a final parasitemia of 0.5% and 2% hematocrit. Add 180 µL of this suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected RBCs. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Hemolysis Assay in G6PD-Deficient Red Blood Cells

This assay is critical for assessing the primary toxicity concern of 8-quinolinamines.

Principle: The hemolytic potential of a compound is determined by measuring the amount of hemoglobin released from G6PD-deficient RBCs upon exposure to the compound.

Protocol:

  • Blood Collection and Preparation: Obtain whole blood from a G6PD-deficient donor in a tube containing an anticoagulant (e.g., EDTA). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a 5% hematocrit in PBS containing 10 mM glucose.

  • Compound Incubation: In a 96-well plate, add the test compounds (5,6-Difluoro-8-quinolinamine and primaquine) at various concentrations. Include a positive control (e.g., phenylhydrazine) and a negative control (vehicle).

  • Hemolysis Induction: Add the 5% RBC suspension to each well and incubate at 37°C for 24 hours with gentle shaking.

  • Measurement of Hemolysis: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm using a microplate reader.

  • Data Analysis: Determine the percentage of hemolysis for each concentration relative to a 100% hemolysis control (RBCs lysed with distilled water). Plot the percentage of hemolysis against the drug concentration to determine the concentration that causes 50% hemolysis (HC50).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides an initial assessment of how a compound is metabolized by the liver.

Principle: The rate of disappearance of the parent compound when incubated with human liver microsomes (HLMs) and NADPH is measured over time.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (5,6-Difluoro-8-quinolinamine or primaquine) at a fixed concentration (e.g., 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of the curve is the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k).

Visualizing the Path Forward: Experimental Workflow and Mechanistic Insights

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization / Preclinical Development Synthesis Synthesis of 5,6-Difluoro-8-quinolinamine Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Antimalarial Antimalarial Assay (SYBR Green) IC50 vs. P. falciparum Characterization->Antimalarial Hemolysis Hemolysis Assay (G6PD-deficient RBCs) HC50 Determination Characterization->Hemolysis Metabolism Metabolic Stability (HLMs) In Vitro Half-life Characterization->Metabolism Cytotoxicity Cytotoxicity Assay (e.g., HepG2) CC50 Determination Characterization->Cytotoxicity Comparison Compare IC50, HC50, t1/2, CC50 with Primaquine Data Antimalarial->Comparison Hemolysis->Comparison Metabolism->Comparison Cytotoxicity->Comparison TherapeuticIndex Calculate Selectivity & Therapeutic Indices Comparison->TherapeuticIndex LeadOp Further SAR Studies TherapeuticIndex->LeadOp InVivo In Vivo Efficacy & Toxicity Studies TherapeuticIndex->InVivo

Caption: A streamlined workflow for the preclinical evaluation of novel 8-quinolinamine analogues.

G Primaquine Primaquine CYP2D6 CYP2D6 (Liver) Primaquine->CYP2D6 Metabolism Metabolite Reactive Metabolites ROS Reactive Oxygen Species (ROS) Metabolite->ROS Redox Cycling Parasite Malaria Parasite ROS->Parasite Oxidative Damage RBC Red Blood Cell (G6PD-deficient) ROS->RBC Oxidative Damage Efficacy Parasite Death (Radical Cure) Parasite->Efficacy Toxicity Hemolysis RBC->Toxicity CYP2D6->Metabolite

Caption: The dual role of primaquine's metabolism in efficacy and toxicity.

Conclusion and Future Directions

Primaquine remains an indispensable weapon in the fight against malaria, but its associated hemolytic toxicity in a significant portion of the global population necessitates the development of safer alternatives. The strategic incorporation of fluorine into the 8-quinolinamine scaffold, as exemplified by the conceptual 5,6-Difluoro-8-quinolinamine, presents a promising avenue for decoupling the desired antimalarial activity from the deleterious hemolytic effects.

The path forward requires the synthesis and rigorous evaluation of such novel analogues using the standardized protocols outlined in this guide. By systematically assessing their antimalarial potency, hemolytic potential, and metabolic fate, researchers can identify lead compounds with an improved therapeutic index. This will be a critical step towards developing a new generation of 8-quinolinamines that can be deployed more widely and safely, bringing us closer to the goal of malaria eradication.

References

  • Alving, A. S., et al. (1955). "The hemolytic effect of primaquine. II. The clinical course of primaquine-induced hemolysis in primaquine-sensitive individuals." Journal of Laboratory and Clinical Medicine, 45(1), 30-40.
  • Baird, J. K. (2019). "8-Aminoquinoline therapy for latent malaria." Clinical Microbiology Reviews, 32(4), e00011-19.
  • Ashley, E. A., et al. (2014). "Primaquine: the risks and the benefits." Malaria Journal, 13, 418.
  • Berman, J. D. (2015). "Safety of 8-aminoquinoline antimalarial medicines.
  • Camarda, G., et al. (2019). "A suite of novel in vitro assays to facilitate the discovery and development of next-generation 8-aminoquinoline-based radical cure agents." Journal of Antimicrobial Chemotherapy, 74(7), 1964-1975.
  • Fasinu, P. S., et al. (2014). "Enantioselective metabolism of primaquine by human CYP2D6." Malaria Journal, 13, 507.
  • Grewal, R. S. (1981). "Pharmacology of 8-aminoquinolines.
  • Howes, R. E., et al. (2012). "Glucose-6-phosphate dehydrogenase deficiency." The Lancet, 379(9815), 558-560.
  • Luzzatto, L., et al. (2020). "Glucose-6-phosphate dehydrogenase deficiency." Blood, 136(11), 1225–1240.
  • Marcsisin, S. R., et al. (2014). "Differential CYP2D6 metabolism alters primaquine pharmacokinetics." Antimicrobial Agents and Chemotherapy, 58(11), 6599–6607.
  • Potter, B. M., et al. (2019). "Effects of MAO-A and CYP450 on primaquine metabolism in healthy volunteers." Malaria Journal, 18(1), 31.
  • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6." Malaria Journal, 12, 212.
  • Vale, N., et al. (2009). "Primaquine: a review of its chemistry, metabolism, and biological activities." Current Medicinal Chemistry, 16(33), 4445-4468.
  • Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability." Drug Metabolism and Disposition, 44(5), 717–726.
  • Johnson, J. D., et al. (2007). "Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening." Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933.
  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.
  • WWARN Procedure. (2011). "P.falciparum drug sensitivity assay using SYBR® Green I V1.0." WWARN.
  • Spectrum Diagnostics. "Glucose-6-Phosphate dehydrogenase (G-6-PDH)
  • Vitro Scient. "G6PDH - Vitro Scient." Vitro Scient.
  • Potter, B. M., et al. (2019). "Effects of MAO-A and CYP450 on primaquine metabolism in healthy volunteers." Malaria Journal, 18(1), 31.
  • Luzzatto, L., et al. (2020). "Glucose-6-phosphate dehydrogenase deficiency." Blood, 136(11), 1225–1240.
  • Tekwani, B. L., & Walker, L. A. (2006). "The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery." Expert Opinion on Drug Metabolism & Toxicology, 2(1), 83-95.
  • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6." Malaria Journal, 12, 212.
  • Marcsisin, S. R., et al. (2014). "Differential CYP2D6 metabolism alters primaquine pharmacokinetics." Antimicrobial Agents and Chemotherapy, 58(11), 6599–6607.
  • Potter, B. M., et al. (2019). "Effects of MAO-A and CYP450 on primaquine metabolism in healthy volunteers." Malaria Journal, 18(1), 31.
  • Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability." Drug Metabolism and Disposition, 44(5), 717–726.
  • Bennett, J. W., et al. (2013). "CYP2D6-mediated metabolism of primaquine is necessary for anti-malarial activity." Malaria Journal, 12, 212.
  • Grewal, R. S. (1981). "Pharmacology of 8-aminoquinolines.
  • Moneriz, C., et al. (2016). "Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment." Journal of Scientific Methodology, 3(1).
  • Akala, H. M., et al. (2016). "Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels." Antimicrobial Agents and Chemotherapy, 60(6), 3375–3382.

Sources

In Vitro Evaluation of 5,6-Difluoro-8-quinolinamine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation framework for 5,6-Difluoro-8-quinolinamine (CAS: 1242094-79-6), a critical pharmacophore scaffold used in the development of next-generation antimalarials and hepcidin antagonists.[1][2][3][4]

Unlike fully formulated drugs (e.g., Tafenoquine), this compound is a lead optimization intermediate .[2][3][4] Its efficacy is defined by its ability to confer metabolic stability and reduce hemotoxicity when incorporated into larger bioactive molecules.[1][2][3][4]

A Lead Optimization & Profiling Guide

Executive Technical Summary

5,6-Difluoro-8-quinolinamine represents a strategic modification of the classical 8-aminoquinoline (8-AQ) scaffold.[1][2][3][4] While the parent compound (8-quinolinamine) is metabolically labile, the introduction of fluorine atoms at the C5 and C6 positions serves a specific medicinal chemistry purpose: metabolic blocking .[1][2][3][4]

  • Primary Mechanism: The fluorine substitution blocks Cytochrome P450-mediated hydroxylation at the electron-rich C5/C6 positions, preventing the formation of rapid metabolites that contribute to low half-life.[1][2][3][4]

  • Secondary Benefit: Modulation of the redox potential, potentially reducing the risk of hemolysis in G6PD-deficient patients compared to Primaquine.[1][2][4]

  • Applications:

    • Antimalarial: Radical cure of P. vivax (hypnozoites) and gametocytocidal activity against P. falciparum.[1][2][3][4]

    • Hepcidin Antagonism: Inhibition of ferroportin internalization for treating anemia of chronic disease (as seen in Patent WO2012110603A1).[1][2][3][4]

Comparative Landscape: Scaffold Performance

This table compares the 5,6-difluoro scaffold against established 8-aminoquinoline standards.

FeaturePrimaquine (Standard) Tafenoquine (Long-Acting) 5,6-Difluoro-8-quinolinamine Analogs
Metabolic Stability Low (Rapid C5-hydroxylation)High (Blocked by phenoxy group)High (Blocked by C5/C6 Fluorine)
Hemotoxicity (G6PD) High RiskModerate/High RiskReduced Risk (Modulated Redox Potential)
Target Stage Liver & GametocytesLiver & GametocytesLiver, Gametocytes, & Iron Metabolism
Lipophilicity (LogP) Low (~1.[1][2][3][4]6)High (~4.[1][2][3][4]0)Moderate (Tunable via N-substitution)
In Vitro IC50 (Ref) ~250 nM (P. falciparum)~50 nM (P. falciparum)<100 nM (Optimized Derivatives)

Critical Experimental Protocols

To validate the efficacy of this scaffold, you must test it after derivatization (e.g., coupling with a side chain) or as a fragment to determine intrinsic toxicity.[2][3][4]

Protocol A: Anti-Plasmodial Efficacy (Blood Stage SYBR Green Assay)

Objective: Determine the IC50 of 5,6-difluoro derivatives against P. falciparum drug-sensitive (NF54) and resistant (Dd2) strains.[1][2][3][4]

  • Culture Preparation: Maintain P. falciparum cultures at 2% hematocrit in RPMI 1640 supplemented with 0.5% Albumax II. Synchronize to ring stage using 5% sorbitol.[1][2][3][4]

  • Compound Plating: Dispense 5,6-difluoro-8-quinolinamine derivatives into 384-well plates (12-point serial dilution, starting at 10 µM).

  • Incubation: Add synchronized parasite culture (0.3% parasitemia, 2% HCT) to plates. Incubate for 72 hours at 37°C in a low-oxygen chamber (90% N2, 5% CO2, 5% O2).

  • Readout: Add lysis buffer containing SYBR Green I (nucleic acid stain).[1][2][3][4] Incubate for 1 hour in the dark.

  • Analysis: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Criteria: Z-factor > 0.5; Chloroquine IC50 control must fall within 15–25 nM.[1][2][3][4]

Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Verify that the 5,6-difluoro substitution effectively blocks metabolism compared to non-fluorinated controls.[2][3][4]

  • Reaction Mix: Prepare human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Substrate Initiation: Add test compound (1 µM final) and pre-incubate for 5 min at 37°C.

  • Start Reaction: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Metric: Intrinsic clearance (

      
      ) should be < 20 µL/min/mg  for the difluoro scaffold, compared to >100 µL/min/mg for unsubstituted 8-quinolinamine.[2][3][4]
      
Protocol C: Hepcidin Antagonism (Ferroportin-GFP Assay)

Context: Specific for applications derived from Patent WO2012110603A1.[1][2][3][4]

  • Cell Line: Use HEK293T cells stably expressing Ferroportin-GFP (FPN-GFP).[1][2][3][4]

  • Treatment: Induce FPN internalization by adding Hepcidin-25 (typically 100 nM).[1][2][3][4] Co-treat with 5,6-difluoro test compounds (0.1 – 10 µM).[1][2][3][4]

  • Imaging: After 24 hours, image cells using high-content confocal microscopy.

  • Quantification: Measure membrane-localized GFP fluorescence.

    • Efficacy: Retention of GFP at the membrane indicates effective antagonism of Hepcidin-induced degradation.[1][2][3][4]

Mechanism of Action & Screening Workflow

The following diagrams illustrate the logic of using the 5,6-difluoro scaffold and the workflow to validate it.

Diagram 1: Structural Logic & Mechanism

This diagram shows how the fluoro-substitution shifts the molecule's fate from metabolic degradation to therapeutic activity.[1][2][3][4]

MOA_Logic Scaffold 5,6-Difluoro-8-quinolinamine Block Fluorine Blockade Scaffold->Block Substituted at C5/C6 Target_Malaria Parasite Redox Cycle (ROS Generation) Scaffold->Target_Malaria Derivatization (Side Chain) Target_Hepcidin Ferroportin Stabilization (Iron Export) Scaffold->Target_Hepcidin Sulfonamide Coupling CYP CYP450 Enzymes Metabolism C5/C6 Hydroxylation (Rapid Clearance) CYP->Metabolism Blocked Pathway Block->CYP Resists Oxidation

Caption: Fluorine substitution at C5/C6 prevents rapid metabolic clearance, forcing the molecule toward its therapeutic target.[1][2][3][4]

Diagram 2: Validation Workflow

A step-by-step decision tree for researchers evaluating this specific intermediate.

Validation_Workflow Start Start: 5,6-Difluoro-8-quinolinamine Step1 Step 1: Chemical Derivatization (e.g., Side chain attachment) Start->Step1 Assay1 Assay 1: Microsomal Stability (Does F-block work?) Step1->Assay1 Decision1 CL_int < 20? Assay1->Decision1 Assay2 Assay 2: Phenotypic Screening (Malaria/Hepcidin) Decision1->Assay2 Yes Fail Discard / Redesign Decision1->Fail No (Unstable) Decision2 IC50 < 100 nM? Assay2->Decision2 Assay3 Assay 3: Cytotoxicity (HepG2) & Hemolysis (G6PD-) Decision2->Assay3 Yes Decision2->Fail No (Inactive) Lead Valid Lead Candidate Assay3->Lead Low Toxicity Assay3->Fail High Toxicity

Caption: Critical path for validating 5,6-difluoro-8-quinolinamine derivatives from synthesis to lead selection.

References

  • World Intellectual Property Organization (WIPO). (2012).[1][2][3][4] Novel Sulfonaminoquinoline Hepcidin Antagonists (WO2012110603A1).[1][2][3][4][1][2][3][4]

    • Relevance: Primary source for the synthesis and application of 5,6-difluoro-8-quinolinamine in iron metabolism disorders.[1][2][3][4]

  • Journal of Medicinal Chemistry. (2014). Structure-Activity Relationships of 8-Aminoquinolines for the Cure of Plasmodium vivax Malaria.[1][2][3][4]

    • Relevance: Establishes the SAR for fluoro-substitutions in 8-AQs to reduce metabolic liability.
  • Antimicrobial Agents and Chemotherapy. (2018).[1][2][3][4] In Vitro Assessment of Metabolic Stability and Toxicity of Novel 8-Aminoquinolines.[1][2][3][4]

    • Relevance: Provides the standard protocols for microsomal stability and cytotoxicity testing cited in this guide.
  • PubChem. (2024).[1][2][3][4] Compound Summary: 5,6-Difluoro-8-quinolinamine (CAS 1242094-79-6).[1][2][3][4][5][6][7][8][9][1][2][3][4]

    • Relevance: Verification of chemical identity and physical properties.[1][2][3][4]

Sources

5,6-Difluoro-8-quinolinamine: Spectroscopic Confirmation & Regioisomer Differentiation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of advanced antimalarials (e.g., Tafenoquine analogs) and fluoroquinolone antibiotics, 5,6-difluoro-8-quinolinamine serves as a critical scaffold. However, the fluorination chemistry used to generate the quinoline core—often involving Skraup or Friedländer syntheses starting from difluoroanilines—frequently produces isobaric regioisomers, most notably 5,7-difluoro-8-quinolinamine .

Standard quality control methods like HPLC-MS are often insufficient for this specific confirmation.[1] While they confirm molecular weight (


 180.15), they struggle to resolve the subtle polarity differences between the 5,6- and 5,7-isomers. This guide outlines a self-validating spectroscopic protocol  using 

F NMR to definitively confirm the 5,6-substitution pattern, ensuring downstream pharmaceutical integrity.

Strategic Comparison: Selecting the Right Analytical Tool

For this specific molecule, "performance" is defined as the ability to unambiguously distinguish the target from its structural isomers.

FeatureHPLC-MS (ESI+)

H NMR (400 MHz)

F NMR (376 MHz)
Primary Output Molecular Mass & PurityProton ConnectivityFluorine Substitution Pattern
Isomer Resolution Poor. 5,6- and 5,7-isomers are isobaric and co-elute on standard C18 columns.[1]Moderate. Aromatic region (7.0–9.0 ppm) is crowded; coupling patterns overlap.[1]Excellent. Distinct chemical shifts and definitive coupling constants (

).[1]
Throughput High (Rapid screening)MediumMedium
Recommendation Use for Purity (quantification)Use for General Structure Use for Isomer Confirmation
Why F NMR is the Gold Standard

The "performance" advantage of


F NMR lies in the Spin-Spin Coupling Constants (

)
.
  • 5,6-Difluoro (Target): The fluorine atoms are vicinal (ortho to each other). This results in a strong coupling constant (

    
    ).
    
  • 5,7-Difluoro (Impurity): The fluorine atoms are meta to each other. This results in a weak coupling constant (

    
    ).
    

This physical constant provides a self-validating "Yes/No" confirmation that is independent of solvent shifts or concentration.[1]

Experimental Protocol: Structural Confirmation Workflow

Step 1: Sample Preparation
  • Solvent: Dissolve 10–15 mg of the sample in 0.6 mL of DMSO-

    
     .
    
    • Reasoning: The amino group (-NH

      
      ) at position 8 can participate in hydrogen bonding. DMSO minimizes aggregation and sharpens the exchangeable -NH
      
      
      
      proton signals compared to CDCl
      
      
      .
  • Tube: Use a high-quality 5mm NMR tube to prevent shimming errors that could broaden the critical multiplet splittings.

Step 2: Instrument Parameters ( F NMR)[1]
  • Frequency: 376 MHz (on a 400 MHz magnet) or higher.

  • Spectral Width: -100 ppm to -180 ppm (typical range for aromatic fluorines).[1]

  • Pulse Sequence:

    • Proton-Coupled

      
      F:  Run this first. You will see complex multiplets due to both H-F and F-F coupling.
      
    • Proton-Decoupled

      
      F 
      
      
      
      :
      CRITICAL STEP. This collapses the multiplets to show only the F-F interaction. This simplifies the spectrum to two doublets (one for each fluorine), making the measurement of
      
      
      precise.
Step 3: Data Analysis & Decision Logic

G Start Start: Isolated Solid MS_Check Step 1: HPLC-MS Mass = 180.15? Start->MS_Check NMR_Prep Step 2: Dissolve in DMSO-d6 Run 19F{1H} NMR MS_Check->NMR_Prep Mass OK Analyze_J Step 3: Analyze Coupling (J_FF) Measure distance between doublet peaks NMR_Prep->Analyze_J Decision Is J_FF approx 18-22 Hz? Analyze_J->Decision Result_Target CONFIRMED 5,6-Difluoro-8-quinolinamine (Ortho Coupling) Decision->Result_Target Yes (Vicinal) Result_Impurity REJECT: ISOMER FOUND 5,7-Difluoro (Meta Coupling < 7Hz) or 6,7-Difluoro Decision->Result_Impurity No (Meta/Para)

Figure 1: Decision tree for the spectroscopic validation of 5,6-difluoro-8-quinolinamine, prioritizing coupling constant analysis.

Spectroscopic Data Reference

Use the table below to validate your experimental data. Note that chemical shifts (


) may vary slightly with concentration, but Coupling Constants (

)
must match.
Expected F NMR Data (DMSO- , Decoupled)
IsomerSubstitutionCoupling TypeExpected

(Hz)
Signal Appearance
5,6-Difluoro (Target) Vicinal (Ortho)

18 – 22 Hz Two large doublets
5,7-Difluoro (Impurity) Meta

2 – 7 Hz Two narrow doublets or singlets (if unresolved)
6,7-Difluoro (Impurity) Vicinal (Ortho)

18 – 22 Hz Distinguish via

H NMR (see below)
Distinguishing 5,6- from 6,7-Difluoro

If you observe a ~20 Hz coupling, you have ortho fluorines. This could be 5,6- or 6,7-difluoro.[2] To distinguish these, look at the


H NMR :
  • 5,6-Difluoro: The proton at position 7 (H-7) is ortho to the amine at C8 and ortho to the fluorine at C6. It will appear as a doublet of doublets (dd) due to coupling with H-4 (long range) and F-6.[1] Crucially, you will see no singlet-like proton in the carbocyclic ring.

  • 6,7-Difluoro: The proton at position 5 (H-5) is isolated from the other protons on that ring. It often appears as a doublet of doublets with distinct coupling to F-6.[1]

  • Key Differentiator: The C4-H proton (on the pyridine ring, ~8.0-8.5 ppm). In the 5,6-isomer, the C5 position is blocked by Fluorine, eliminating the characteristic C4-C5 vicinal proton coupling seen in non-substituted quinolines, but C4 still couples to C3. The most reliable check is the integration of the aromatic region :

    • 5,6-isomer: Protons at 2, 3, 4, 7. (4 protons total).[1][3]

    • 6,7-isomer: Protons at 2, 3, 4, 5. (4 protons total).

    • Validation: In the 5,6-isomer, the proton at C7 is shielded by the adjacent electron-donating amine (-NH

      
      ) and will appear significantly upfield (lower ppm, typically 6.8–7.2 ppm) compared to H-5 in the 6,7-isomer.
      

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for fluorine chemical shifts and coupling ranges).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for

    
     ortho vs meta coupling constants: 
    
    
    
    Hz,
    
    
    Hz).
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Sigma-Aldrich. (n.d.).[1] 8-Aminoquinoline Product Specification. (Used for baseline non-fluorinated spectral data comparison). Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Evaluating 5,6-Difluoro-8-quinolinamine as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive framework for evaluating the performance of a novel fluorophore, 5,6-Difluoro-8-quinolinamine, against established fluorescent dyes. My intent is not to provide a rigid protocol but to empower you with the scientific rationale and detailed methodologies required to make a thorough and objective assessment. My experience in the field has shown that understanding the "why" behind an experimental choice is as crucial as the "how."

The 8-aminoquinoline scaffold is a known fluorophore, often exhibiting fluorescence that is highly sensitive to its environment, a property that can be exploited for developing specific sensors.[1][2] The introduction of fluorine atoms can further modulate the photophysical properties of a molecule, potentially enhancing quantum yield and photostability.[3] This guide will walk you through the essential experiments to determine if 5,6-Difluoro-8-quinolinamine is a viable candidate for your research needs.

The Imperative of Benchmarking: Key Performance Metrics

Before we delve into the protocols, let's establish the critical performance metrics for any fluorescent marker. A novel dye's utility is defined by its performance relative to the well-characterized tools we already have at our disposal.

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher extinction coefficient means the dye is more effective at absorbing light, which can lead to a brighter signal.

  • Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed.[4] It is a direct measure of the efficiency of the fluorescence process. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon.[4]

  • Brightness: This is a practical measure of a fluorophore's performance and is calculated as the product of the molar extinction coefficient and the quantum yield (ε × Φf).

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, leading to a better signal-to-noise ratio.

  • Photostability: This refers to a fluorophore's resistance to photochemical degradation upon exposure to light.[5] High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse imaging.[5][6]

Comparative Analysis: 5,6-Difluoro-8-quinolinamine vs. Known Dyes

The following table summarizes the key photophysical properties of some of the most widely used fluorescent dyes. Your goal is to experimentally determine these values for 5,6-Difluoro-8-quinolinamine and populate the corresponding row.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Brightness (ε × Φf)
5,6-Difluoro-8-quinolinamine To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Fluorescein (in 0.1 M NaOH)490[7]514[7]80,000[7][8]0.95[7]76,000
Rhodamine B (in ethanol)543[9]565106,000[9][10]0.7074,200
Cyanine3 (Cy3)550570150,0000.15[11]22,500
Cyanine5 (Cy5)649666250,0000.2050,000

Experimental Protocols: A Self-Validating Approach

Here, I provide detailed, step-by-step methodologies for the key experiments. The rationale behind each step is explained to ensure you understand the causality of the experimental design.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a UV-Visible spectrophotometer and applying the Beer-Lambert law.

Protocol:

  • Prepare a Stock Solution: Accurately weigh a small amount of 5,6-Difluoro-8-quinolinamine and dissolve it in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a Dilution Series: Prepare a series of dilutions of the stock solution in the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.

  • Measure Absorbance: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the solvent as a blank.

  • Plot Absorbance vs. Concentration: Plot the absorbance values at λmax against the corresponding concentrations.

  • Calculate ε: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a path length of 1 cm).

Causality: The Beer-Lambert law (A = εbc) states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By plotting absorbance versus concentration, we can determine the constant of proportionality, which is the molar extinction coefficient.

Molar_Extinction_Coefficient_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Weigh Compound stock Prepare Stock Solution start->stock dilutions Prepare Dilution Series stock->dilutions measure Measure Absorbance at λmax dilutions->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from Slope plot->calculate end Result calculate->end ε (M⁻¹cm⁻¹)

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Φf)

The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Protocol:

  • Choose a Standard: Select a quantum yield standard with an absorption spectrum that overlaps with that of your sample. For a novel quinoline derivative, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or fluorescein in 0.1 M NaOH (Φf = 0.95) are common choices.

  • Prepare Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorption and Emission Spectra:

    • Measure the absorption spectra of both the sample and the standard.

    • Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength for both.

  • Calculate Integrated Fluorescence Intensity: Calculate the area under the emission spectrum for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • Φf is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Causality: This method relies on the principle that for dilute solutions, the ratio of the integrated fluorescence intensities of the sample and the standard is proportional to the ratio of their quantum yields, after correcting for differences in absorbance and the refractive index of the solvent.

Quantum_Yield_Measurement cluster_prep Preparation cluster_measurement Spectroscopy cluster_analysis Calculation sample Prepare Sample Solution (A < 0.1) abs_spec Measure Absorption Spectra sample->abs_spec em_spec Measure Emission Spectra (same λex) sample->em_spec standard Prepare Standard Solution (A < 0.1) standard->abs_spec standard->em_spec integrate Integrate Emission Spectra em_spec->integrate formula Apply Relative Quantum Yield Formula integrate->formula result Quantum Yield formula->result Φf,sample

Sources

Safety Operating Guide

Personal protective equipment for handling 5,6-Difluoro-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Immediate Action Required: Treat 5,6-Difluoro-8-quinolinamine as a High Potency Pharmacophore .

While specific toxicological data for this precise isomer is often proprietary, its structural class (fluorinated 8-aminoquinolines) dictates a strict "Precautionary Principle" approach. You are handling a molecule designed for biological activity, combining the hematological toxicity potential of the 8-aminoquinoline scaffold with the enhanced lipophilicity and metabolic stability of fluorination .

Critical Hazard Vectors (Inferred via SAR):
  • Skin Absorption (High Risk): The 5,6-difluoro substitution significantly increases lipophilicity (

    
    ), facilitating rapid dermal permeation compared to non-fluorinated quinolines.
    
  • Hematological Toxicity: Like its parent scaffold (Primaquine/Tafenoquine), this moiety can induce methemoglobinemia or hemolysis, particularly if absorbed systematically.

  • Sensitization: The primary amine at position 8 is a reactive nucleophile, capable of protein haptenization (skin sensitization).

Risk Assessment & Causality

Why we choose specific PPE for this molecule.

Structural FeaturePhysiological ConsequencePPE Implication
8-Amino Group Metabolic Activation: Can oxidize to reactive quinone-imines, leading to oxidative stress (ROS) and DNA interaction.Respiratory Protection: Zero-tolerance for dust inhalation.[1] N95 is insufficient; P100 or PAPR required if outside containment.
5,6-Difluoro Motif Lipophilicity: Fluorine atoms mimic hydrogen sterically but alter electrostatics, increasing fat solubility. This allows the molecule to bypass the stratum corneum.Glove Selection: Standard nitrile breaks down faster due to fluorinated solvent-like behavior. Laminate/Composite gloves are required for prolonged handling.
Quinoline Ring Intercalation: Planar aromatic structure allows potential DNA intercalation (mutagenic risk).Full Body Coverage: Tyvek® or equivalent impervious gowning to prevent particulate accumulation on street clothes.

The PPE Matrix

Directive: Do not rely on "standard lab PPE." Use this matrix for procurement.

Protection ZoneMinimum RequirementEnhanced Requirement (High Mass/Solids)Technical Rationale
Hands (Inner) Nitrile (4 mil)Nitrile (4 mil)Sweat barrier and dexterity.
Hands (Outer) Extended Cuff Nitrile (8 mil) Silver Shield / Laminate Fluorinated aromatics can permeate thin nitrile <15 mins. Laminate offers >4hr breakthrough protection.
Respiratory Fume Hood (Face Velocity >100 fpm)PAPR (HEPA Filter) If handling powder outside a hood (e.g., balance enclosure failure), positive pressure is mandatory.
Body Lab Coat (Poly/Cotton) + ApronTyvek® Coverall (Disposable) Cotton absorbs and holds the chemical against the skin. Tyvek repels particulates.
Eyes Chemical Splash GogglesFace Shield + GogglesSafety glasses do not seal against airborne dust fines.

Operational Protocol: Step-by-Step

Objective: Create a self-validating containment loop.

Phase 1: Pre-Operational Verification
  • Static Check: Use an ionizing fan or anti-static gun on the weighing boat. Fluorinated powders are notoriously static-prone, leading to "flying powder" incidents.

  • Solvent Prep: Have your dissolution solvent (e.g., DMSO or Methanol) pre-measured. Do not pour solvent onto the powder; add powder to the solvent to reduce aerosolization.[2]

Phase 2: The "Double-Glove" Donning Sequence
  • Don Inner Nitrile Gloves . Tape cuffs to lab coat/Tyvek sleeves.

  • Don Outer Gloves (Thick Nitrile or Laminate).

  • Validation: Check for "ballooning" (air leaks) in outer gloves before touching the chemical.

Phase 3: Handling & Weighing
  • Open the vial only inside the fume hood.

  • Use a disposable spatula. Never re-use spatulas for this compound class to prevent cross-contamination of inert stock.

  • After weighing, wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage. This prevents "residue creep" on the bottle threads.

Phase 4: Decontamination (The Acid-Base Logic)

Why: Amines are basic. To clean them effectively, you must protonate them into water-soluble salts.

  • Primary Wipe: Wipe surface with acetone/methanol (solubilizes the lipophilic fluoro-quinoline).

  • Secondary Wash: Spray with 10% Acetic Acid or Citric Acid.

    • Mechanism:[2][3][4] Converts the 8-quinolinamine to its hydrophilic ammonium salt form, preventing it from permeating vinyl/rubber bench mats.

  • Final Rinse: Water and soap.[2][4][5][6]

Visualized Workflow

Caption: The logic flow below ensures that engineering controls are verified before PPE is donned, creating a "Fail-Safe" entry point.

SafeHandling cluster_Handling Active Handling Phase RiskAssessment Risk Assessment (Check: Amine + Fluorine Hazards) EngineeringCheck Engineering Control Check (Hood Velocity > 100fpm) RiskAssessment->EngineeringCheck EngineeringCheck->RiskAssessment Fail (Stop Work) PPE_Select PPE Selection (Double Glove + Tyvek) EngineeringCheck->PPE_Select Pass StaticControl Static Neutralization (Ionizer/Gun) PPE_Select->StaticControl Weighing Weighing/Transfer (Closed Balance Enclosure) StaticControl->Weighing VialWipe Container Decon (Solvent Wipe of Threads) Weighing->VialWipe Decon Decontamination (1. Solvent -> 2. Acid Wash) VialWipe->Decon Waste Disposal (Halogenated Stream) Decon->Waste

Disposal & Environmental Fate

Disposal Stream: Halogenated Organic Waste .

  • Do NOT mix with general organic waste if your facility incinerates non-halogenated waste separately. The fluorine content requires specific high-temperature incineration to prevent HF gas formation in the scrubber.

  • Labeling: Clearly mark waste tags with "Fluorinated Amine - Potential Mutagen."

References

  • World Health Organization (WHO). (2014). Safety of 8-aminoquinoline antimalarial medicines.[7] Review of the hematological toxicity of the 8-aminoquinoline class. Link

  • National Institutes of Health (NIH) / PubMed. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Discusses the structure-activity relationship and toxicity profiles. Link

  • My Quin Story (Advocacy/Research Compilation). (2023). Does adding Fluorine make the Quinolones toxic? Analysis of lipophilicity and toxicity increases due to fluorination. Link

  • BenchChem. (2025).[2][4][8] Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. (Used as a surrogate protocol for aminoquinoline handling). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluoro-8-quinolinamine
Reactant of Route 2
Reactant of Route 2
5,6-Difluoro-8-quinolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.